BQU57
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMHHSFXFMZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637739-82-2 | |
| Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the heterocyclic compound 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. This pyranopyrazole derivative is of interest in medicinal chemistry and drug discovery due to its structural similarity to compounds with known biological activities. This document outlines a prevalent and efficient synthetic methodology, presents relevant data in a structured format, and includes detailed experimental protocols and visual diagrams to facilitate understanding and replication.
Synthetic Approach: A Multi-Component Reaction
The synthesis of the title compound is efficiently achieved through a one-pot, three-component reaction. This strategy is a cornerstone of green chemistry, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures. The key reactants for this synthesis are:
-
1,3-dimethyl-5-pyrazolone: This reactant forms the core pyrazole ring of the final product.
-
4-(Trifluoromethyl)benzaldehyde: This aromatic aldehyde introduces the trifluoromethylphenyl moiety at the 4-position of the pyran ring.
-
Malononitrile: This active methylene compound provides the atoms for the amino and nitrile groups at the 6- and 5-positions of the pyran ring, respectively, and facilitates the cyclization of the pyran ring.
The reaction is typically catalyzed by a base, with various catalysts reported to be effective, including piperidine, sodium carbonate, or basic ionic liquids. The choice of solvent can also influence the reaction rate and yield, with ethanol and water being common choices.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a cascade of reactions initiated by a Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malononitrile. This is followed by a Michael addition of 1,3-dimethyl-5-pyrazolone to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-c]pyrazole scaffold.
Below is a diagram illustrating the logical flow of the synthetic protocol.
Caption: A flowchart outlining the key steps in the synthesis of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of the title compound.
Materials:
-
1,3-dimethyl-5-pyrazolone
-
4-(Trifluoromethyl)benzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Piperidine (or other suitable base catalyst)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 1,3-dimethyl-5-pyrazolone (e.g., 10 mmol), 4-(trifluoromethyl)benzaldehyde (10 mmol), and malononitrile (10 mmol) in a suitable solvent such as ethanol (20-30 mL).
-
To this suspension, add a catalytic amount of a base, such as piperidine (2-3 drops).
-
The reaction mixture is then stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.
-
The final product should be dried under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the title compound and related derivatives, as reported in the literature for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Typical Yield | 85 - 95% |
| Reaction Time | 1 - 4 hours |
| Melting Point | Varies with purity; typically a sharp melting point is observed for the pure compound. |
| Appearance | White to off-white crystalline solid |
Signaling Pathway Diagram (Hypothetical)
While the primary focus of this guide is the synthesis, it is valuable for drug development professionals to consider the potential biological interactions of the synthesized compound. The pyranopyrazole core is present in molecules known to inhibit various protein kinases. The following diagram illustrates a hypothetical signaling pathway where the synthesized compound could act as an inhibitor.
Caption: A diagram showing a hypothetical mechanism where the synthesized pyranopyrazole compound inhibits a kinase in a cellular signaling pathway.
Conclusion
The three-component synthesis of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a robust and efficient method for producing this compound in high yields. The simplicity of the procedure and the availability of the starting materials make it an attractive route for researchers in academia and industry. The structural features of the product suggest its potential as a scaffold in the development of new therapeutic agents, warranting further investigation into its biological activities.
Unlocking the Therapeutic Potential of Pyranopyrazoles: A Deep Dive into Their Mechanisms of Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanisms of action behind pyranopyrazole derivatives, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas. This whitepaper provides a detailed examination of their molecular interactions, supported by quantitative data, experimental protocols, and novel visualizations of the associated signaling pathways.
Pyranopyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This guide synthesizes current research to elucidate the core mechanisms driving these effects, providing a valuable resource for the advancement of novel therapeutics.
Anticancer Activity: A Multi-pronged Approach
The anticancer potential of pyranopyrazole derivatives stems from their ability to interfere with multiple pathways crucial for tumor growth and survival.
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells. Certain pyrazole derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner caspase.[4] This leads to a cascade of events culminating in cell death.
Kinase Inhibition: Pyranopyrazoles have also been identified as potent inhibitors of various protein kinases involved in cancer progression.
-
Transforming Growth Factor-Beta (TGF-β) Receptor I (TβRI) Kinase: The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[5][6] Pyrazole derivatives have been developed as ATP-competitive inhibitors of TβRI kinase, effectively blocking the downstream signaling cascade involving Smad proteins.[7] This inhibition can prevent the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[7]
-
Other Kinases: Various pyrazole derivatives have demonstrated inhibitory activity against other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2).[4]
Below is a diagram illustrating the inhibition of the TGF-β signaling pathway by pyranopyrazole derivatives.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of pyranopyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Certain pyrazole derivatives have shown high selectivity for COX-2.[9]
The following diagram outlines the role of COX enzymes in inflammation and their inhibition by pyranopyrazole derivatives.
Antibacterial Activity: Disrupting Essential Bacterial Processes
Pyranopyrazole derivatives have demonstrated notable activity against a range of bacterial pathogens. Their mechanisms of action in this context are often directed at essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. The inhibition of bacterial DHFR leads to the depletion of these essential metabolites, ultimately causing bacterial cell death. Some pyranopyrazole derivatives have been identified as inhibitors of bacterial DHFR.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during replication. By inhibiting DNA gyrase, pyranopyrazole derivatives can disrupt these fundamental processes, leading to bacterial death.
A simplified workflow for a DNA gyrase inhibition assay is depicted below.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Pyranopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of trifluoromethyl-substituted pyranopyrazoles. The incorporation of a trifluoromethyl (-CF3) group into the pyranopyrazole scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This document summarizes the available data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action.
Introduction to Trifluoromethyl-Substituted Pyranopyrazoles
Pyranopyrazoles are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer effects. The pyran and pyrazole rings in this fused system offer a rigid scaffold amenable to various substitutions. The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups, thereby affecting the compound's pKa.
Synthesis of Trifluoromethyl-Substituted Pyranopyrazoles
The synthesis of trifluoromethyl-substituted pyranopyrazoles typically involves multi-step reactions. A common approach begins with the synthesis of a trifluoromethyl-substituted pyrazole core, which is then used in a subsequent cyclization reaction to form the fused pyran ring.
One general synthetic route involves the condensation of a β-ketoester containing a trifluoromethyl group with a hydrazine derivative to form the pyrazole ring. This is followed by a reaction with a suitable precursor for the pyran ring, such as an α,β-unsaturated ketone, to construct the final pyranopyrazole scaffold. A variety of synthetic methods have been reported for the preparation of trifluoromethyl-substituted pyrazole derivatives which can serve as key intermediates.[1]
Physicochemical Properties
The physicochemical properties of trifluoromethyl-substituted pyranopyrazoles are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group significantly influences these properties.
Lipophilicity (logP)
Solubility
The increased lipophilicity imparted by the trifluoromethyl group can often lead to decreased aqueous solubility. This is a critical parameter to balance, as sufficient solubility is required for drug formulation and absorption. Strategies to improve solubility, such as the introduction of polar functional groups elsewhere in the molecule, may be necessary.
Acidity/Basicity (pKa)
The electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic centers in the pyranopyrazole nucleus. For instance, it can increase the acidity of an N-H proton on the pyrazole ring.[2] The pKa value is critical for determining the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Table 1: Physicochemical Data for a Representative Trifluoromethyl-Substituted Pyrazole
While comprehensive data for pyranopyrazoles is limited, the following table provides data for a simpler trifluoromethyl-substituted pyrazole to illustrate the properties.
| Compound | Molecular Formula | Molecular Weight | Predicted pKa | Reference |
| 3-(Trifluoromethyl)pyrazole | C4H3F3N2 | 136.07 | 10.56 ± 0.10 | [2] |
Biological Activities
Trifluoromethyl-substituted pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antiproliferative effects. The -CF3 group can enhance the potency of these compounds.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of trifluoromethyl-substituted pyrazoles. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.
Table 2: Antimicrobial Activity of Representative Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 0.78 - 3.12 | [3][4] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecium | 0.78 - 1.56 | [3][4] |
Antiproliferative Activity
The antiproliferative activity of trifluoromethyl-substituted pyrazoles has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth. Some pyrazole derivatives have shown promising activity against cancer cell lines, suggesting their potential as anticancer agents.[5][6][7][8]
Experimental Protocols
Determination of pKa by 19F NMR Spectroscopy
A method for determining the pKa of trifluoromethyl-substituted heterocycles using 19F NMR spectroscopy has been described.[2]
Principle: The chemical shift of the 19F NMR signal of the trifluoromethyl group is sensitive to the ionization state of the molecule. By measuring the chemical shift at different pH values, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.
Procedure:
-
Prepare a series of buffer solutions with known pH values ranging from acidic to basic.
-
Dissolve the trifluoromethyl-substituted pyranopyrazole in each buffer solution to a constant concentration.
-
Acquire the 19F NMR spectrum for each sample.
-
Plot the 19F chemical shift (δ) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Determination of Lipophilicity (logP) by HPLC
High-performance liquid chromatography (HPLC) provides a rapid and reliable method for estimating logP values.
Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.
Procedure:
-
Prepare a mobile phase (e.g., a mixture of methanol and water).
-
Use a reversed-phase column (e.g., C18).
-
Prepare solutions of a series of standard compounds with known logP values.
-
Inject each standard and the test compound onto the HPLC system and record the retention times.
-
Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.
-
Calculate the logP of the test compound from its retention time using the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway.
Conclusion
Trifluoromethyl-substituted pyranopyrazoles represent a promising class of compounds for drug discovery, with potential applications in antimicrobial and anticancer therapies. The trifluoromethyl group plays a crucial role in modulating their physicochemical properties and biological activities. Further research is needed to synthesize and characterize a broader range of these compounds to establish clear structure-activity relationships and to fully elucidate their mechanisms of action. The experimental protocols and workflows outlined in this guide provide a framework for future investigations in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Properties and Applications of BQU57 (CAS Number: 1637739-82-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQU57 is a potent and selective small molecule inhibitor of the Ras-like small GTPases, RalA and RalB.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts.
Physicochemical Properties
This compound, with the formal name 6-amino-1,4-dihydro-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-pyrano[2,3-c]pyrazole-5-carbonitrile, is a crystalline solid.[1] While a specific melting point is not consistently reported in the literature, its other key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1637739-82-2 | [1] |
| Molecular Formula | C₁₆H₁₃F₃N₄O | [1] |
| Molecular Weight | 334.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL | [1] |
| SMILES | NC1=C(C#N)C(C(C(C)=NN2C)=C2O1)C3=CC=C(C(F)(F)F)C=C3 | [1] |
| InChI Key | IJCMHHSFXFMZAI-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the GTPases RalA and RalB, which are downstream effectors of the Ras oncogene and play critical roles in cancer cell proliferation, survival, and metastasis.[3] this compound exerts its inhibitory effect by binding to the GDP-bound (inactive) form of RalB with a dissociation constant (Kd) of 7.7 µM, as determined by isothermal titration calorimetry (ITC).[1] This binding is allosteric, occurring at a site distinct from the nucleotide-binding pocket. By stabilizing the inactive conformation, this compound prevents the interaction of RalA/B with their downstream effector proteins, such as RalBP1 (also known as RLIP76), SEC5, and EXO84.[2][3]
The biological activity of this compound has been demonstrated in various cancer cell lines. Notably, it inhibits the anchorage-independent growth of Ral-dependent human lung cancer cell lines H2122 and H358 with IC₅₀ values of 2.0 µM and 1.3 µM, respectively.[1][3] In contrast, it shows minimal effect on Ral-independent cell lines.[1] Furthermore, in vivo studies using a mouse xenograft model with H2122 cells showed that this compound treatment leads to a dose-dependent decrease in RalA and RalB activity and a reduction in tumor growth.[1]
Signaling Pathway
This compound's inhibition of RalA and RalB has been shown to downregulate the NF-κB signaling pathway.[2] This leads to a reduction in the expression of pro-inflammatory and pro-survival genes such as IL-6 and IL-8, and matrix metalloproteinases (MMPs). The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
This protocol is for determining the binding affinity of this compound to RalB-GDP.
Materials:
-
Purified RalB-GDP protein
-
This compound
-
ITC instrument (e.g., MicroCal)
-
Syringe and sample cell
-
Titration buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM MgCl₂) with a final concentration of 1% DMSO.
Procedure:
-
Prepare a 25 µM solution of this compound in the titration buffer.
-
Prepare a 300 µM solution of RalB-GDP in the same titration buffer.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the RalB-GDP solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections of the RalB-GDP solution into the this compound solution every 150 seconds.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the dissociation constant (Kd).
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the effect of this compound on the tumorigenic potential of cancer cells.
Materials:
-
Human cancer cell lines (e.g., H2122, H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Low-melting-point agarose
-
6-well plates
-
This compound stock solution in DMSO
-
Nitro Blue Tetrazolium (NBT) solution (1 mg/mL)
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1% low-melting-point agarose solution in sterile water and autoclave.
-
Mix the 1% agarose solution 1:1 with 2x concentrated complete growth medium to achieve a final concentration of 0.5% agarose.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Cell Layer:
-
Trypsinize and count the cells.
-
Prepare a cell suspension in complete growth medium.
-
Prepare a 0.7% low-melting-point agarose solution and mix it 1:1 with a 2x concentrated cell suspension containing the desired concentration of this compound (or DMSO as a control) to achieve a final agarose concentration of 0.35%. The final cell density should be approximately 5,000 cells per well.
-
Carefully layer 1.5 mL of this cell/agarose mixture on top of the solidified bottom agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding 100 µL of complete medium to each well every 3-4 days to prevent drying.
-
After the incubation period, stain the colonies by adding 0.5 mL of NBT solution to each well and incubating for 4 hours at 37°C.
-
Count the number of colonies in each well using a microscope.
-
The IC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in the number of colonies compared to the DMSO-treated control.
-
RalA/B Activity Assay (Pull-down Assay)
This protocol is to measure the levels of active (GTP-bound) RalA and RalB in cell lysates.
Materials:
-
Cells treated with this compound or DMSO
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors)
-
RalBP1-PBD (Ral Binding Domain of RalBP1) agarose beads
-
Wash buffer (lysis buffer without protease inhibitors)
-
SDS-PAGE sample buffer
-
Antibodies against RalA and RalB
Procedure:
-
Lyse the treated cells on ice for 15 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with RalBP1-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for RalA and RalB.
-
The amount of RalA and RalB pulled down by the beads corresponds to the active, GTP-bound form of the proteins in the initial cell lysate.
Conclusion
This compound is a valuable research tool for studying the roles of RalA and RalB in cellular processes and disease, particularly in cancer. Its selectivity and demonstrated in vitro and in vivo efficacy make it a promising lead compound for the development of novel anticancer therapeutics targeting the Ras-Ral signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and potential applications of this inhibitor.
References
The Ascendant Therapeutic Potential of 6-Amino-1,3-Dimethyl Pyranopyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 6-amino-1,3-dimethyl pyranopyrazole compounds, a class of heterocyclic scaffolds that has garnered significant attention in medicinal chemistry. This document details their synthesis, multifaceted biological activities, and the experimental methodologies used for their evaluation, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis of the 6-Amino-1,3-Dimethyl Pyranopyrazole Core
The synthesis of 6-amino-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives is most commonly achieved through a highly efficient one-pot, four-component reaction. This method involves the condensation of a substituted aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine derivative. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final products.
Experimental Protocol: Four-Component Synthesis of 6-Amino-4-aryl-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [1][2][3][4]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and methylhydrazine sulfate (1.2 mmol) is prepared in a suitable solvent such as ethanol or water. A catalyst, for instance, piperidine or a Lewis acid, is added to the mixture. The reaction is then refluxed for a specified period, typically ranging from 2 to 8 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.
References
- 1. New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Structural Elucidation of Novel Pyranopyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of novel pyranopyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The guide details the synthesis, spectroscopic characterization, and potential mechanisms of action of these compounds, with a focus on their anticancer and anti-inflammatory properties.
Introduction
Pyranopyrazoles are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and potential inhibitors of human Chk1 kinase.[1] The versatile synthesis of these compounds allows for the creation of a wide array of derivatives with varied biological functions. This guide focuses on the critical aspects of structural elucidation, which is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.
Synthesis of Pyranopyrazole Derivatives
The synthesis of pyranopyrazole derivatives is often achieved through multi-component reactions (MCRs), which are efficient and atom-economical processes. A common and effective method is a one-pot, four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester such as ethyl acetoacetate.[2] This reaction typically proceeds via a sequence of Knoevenagel condensation and Michael addition reactions, followed by intramolecular cyclization and dehydration to yield the final pyranopyrazole scaffold.[3] The use of various catalysts, including environmentally benign options like silica-grafted copper stannate, can enhance the reaction efficiency and yield.[2]
Spectroscopic Characterization and Data Presentation
The definitive identification and structural confirmation of newly synthesized pyranopyrazole derivatives rely on a combination of modern spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In cases where single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for elucidating the intricate structures of pyranopyrazole derivatives. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular framework.
Table 1: Representative ¹H NMR Spectroscopic Data for a Pyranopyrazole Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrazole) | 12.08 | s | - |
| Ar-H | 7.15-7.33 | m | - |
| NH₂ (amino) | 6.85 | s | - |
| CH (pyran) | 4.58 | s | - |
| CH₃ (methyl) | 1.77 | s | - |
Data adapted from a representative 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]
Table 2: Representative ¹³C NMR Spectroscopic Data for a Pyranopyrazole Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C=O (nitrile) | 160.83 |
| C (aromatic) | 126.69, 127.42, 128.39, 144.40 |
| C (pyrazole) | 154.73, 135.53, 97.60 |
| C-NH₂ | 57.15 |
| C (pyran) | 36.19 |
| CH₃ | 9.69 |
Data adapted from a representative 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is crucial for confirming the molecular weight and elemental composition of the synthesized compounds.
Table 3: Representative High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Compound | Calculated m/z | Found m/z |
| 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 412.1408 [M+H]⁺ | 412.1412 |
Data is hypothetical and for illustrative purposes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the pyranopyrazole structure.
Table 4: Representative Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (amine & pyrazole) | 3374, 3311, 3172 |
| C≡N (nitrile) | 2193 |
| C=C (aromatic) | 1600-1450 |
| C-O (pyran) | 1250-1050 |
Data adapted from a representative 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]
Experimental Protocols
General Procedure for the Synthesis of Pyranopyrazole Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL) is subjected to reflux in the presence of a catalytic amount of a suitable catalyst (e.g., piperidine or a solid-supported catalyst). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the crude product. The product can be further purified by recrystallization from a suitable solvent.[2]
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For unambiguous assignment of signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
Mass Spectrometric Analysis
High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in the positive or negative ion mode. Samples are dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Single-Crystal X-ray Diffraction
Single crystals of suitable quality are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. A selected crystal is mounted on a goniometer head and subjected to a monochromatic X-ray beam. The diffraction data is collected at a controlled temperature. The crystal structure is then solved and refined using specialized software packages.
Potential Signaling Pathways and Mechanisms of Action
Recent studies suggest that pyranopyrazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. In silico molecular docking studies have identified p38 MAP kinase as a potential target for some pyranopyrazole derivatives, suggesting a role in the MAPK signaling pathway.[4][5][6] Furthermore, the structural similarity of the pyrazole core to known kinase inhibitors suggests that these compounds may also target other kinase families, such as the Janus kinases (JAKs) involved in the JAK-STAT signaling pathway.[7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is often implicated in cancer and inflammatory diseases. Pyranopyrazole derivatives may act as inhibitors of key kinases within this pathway, such as p38 MAPK.[4][5][6]
Caption: MAPK Signaling Pathway Inhibition by Pyranopyrazole Derivatives.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a critical role in immunity and cell growth. Certain pyrazole-based compounds have been designed as inhibitors of JAKs, suggesting that pyranopyrazoles may also target this pathway.[7]
Caption: JAK-STAT Signaling Pathway Inhibition by Pyranopyrazole Derivatives.
Experimental Workflow for Structural Elucidation
The systematic process of identifying and characterizing novel pyranopyrazole derivatives involves a logical flow of experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and DFT Studies of Pyranopyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational approaches used in the research and development of pyranopyrazole compounds. Pyranopyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the in silico modeling and Density Functional Theory (DFT) studies that are pivotal in understanding the structure-activity relationships, predicting pharmacokinetic properties, and elucidating the electronic characteristics of these promising therapeutic agents.
Synthesis of Pyranopyrazole Derivatives
The synthesis of pyranopyrazole derivatives is often achieved through efficient and environmentally friendly one-pot, multi-component reactions. A common and versatile method is the four-component condensation reaction.
Experimental Protocol: Four-Component Synthesis of Pyranopyrazoles
This protocol outlines a general procedure for the synthesis of pyranopyrazole derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate or a hydrazine derivative (1 mmol)
-
Ethanol (as solvent)
-
A catalytic amount of a base (e.g., piperidine) or a solid catalyst (e.g., nano-Fe3O4)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol is prepared in a round-bottom flask.
-
A catalyst is added to the mixture to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or refluxed for a specified period, typically ranging from 30 minutes to a few hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure pyranopyrazole derivative.
This method is highly adaptable, and variations in the starting materials and catalysts can be used to generate a diverse library of pyranopyrazole compounds for further investigation.
In Silico Modeling: A Virtual Screening Approach
In silico modeling plays a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and providing insights into their potential biological activity and pharmacokinetic profiles. For pyranopyrazole derivatives, these computational techniques are instrumental in identifying promising lead candidates.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and interaction patterns. This is particularly useful for understanding the mechanism of action of pyranopyrazole compounds.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a generalized workflow for performing molecular docking of pyranopyrazole derivatives against a protein target.
Software and Resources:
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
MGLTools: Used for preparing protein and ligand files.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PyMOL or Discovery Studio Visualizer: For visualizing docking results.
Procedure:
-
Protein Preparation:
-
The 3D structure of the target protein is downloaded from the PDB (e.g., EGFR kinase domain, PDB ID: 1XKK).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein using MGLTools.
-
The prepared protein is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structure of the pyranopyrazole derivative is drawn using a chemical drawing tool and saved in a suitable format (e.g., MOL or SDF).
-
The ligand's geometry is optimized using a computational chemistry software or server.
-
Gasteiger charges are added, and rotatable bonds are defined using MGLTools.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or through blind docking.
-
-
Docking Simulation:
-
AutoDock Vina is run from the command line, specifying the prepared protein, ligand, and grid box parameters in a configuration file.
-
-
Analysis of Results:
-
The docking results, which include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand, are analyzed.
-
The interactions between the pyranopyrazole derivative and the amino acid residues in the active site of the protein are visualized using PyMOL or Discovery Studio.
-
Quantitative Data: Molecular Docking of Pyranopyrazole Derivatives
| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |
| Derivative A | EGFR (1XKK) | -10.3 | MET793, LEU718, LYS745 |
| Derivative B | EGFR (1XKK) | -9.8 | MET793, CYS797, ASP855 |
| Derivative C | VEGFR-2 (2QU5) | -10.1 | CYS919, ASP1046, LYS868 |
| Derivative D | Aurora A (2W1G) | -8.6 | LEU263, GLY216, LYS162 |
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. Web-based tools like SwissADME are commonly used for these predictions.
Protocol: ADMET Prediction using SwissADME
-
The 2D structure of the pyranopyrazole derivative is drawn or its SMILES string is pasted into the SwissADME web server.
-
The server calculates a range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
-
The results are analyzed, with a focus on parameters like Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
Quantitative Data: Predicted ADMET Properties of a Representative Pyranopyrazole Derivative
| Property | Predicted Value/Comment |
| Physicochemical Properties | |
| Molecular Weight | < 500 g/mol |
| LogP (Lipophilicity) | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Pharmacokinetics | |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | Yes |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | Yes |
| Drug-Likeness | |
| Lipinski's Rule of Five | No violations |
| Bioavailability Score | 0.55 |
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of pyranopyrazole compounds, DFT studies provide insights into their geometry, electronic properties, and reactivity.
Protocol: DFT Calculation using Gaussian
This protocol outlines a general procedure for performing DFT calculations on a pyranopyrazole derivative.
Software:
-
Gaussian: A popular computational chemistry software package.
-
GaussView: A graphical interface for Gaussian.
Procedure:
-
Structure Input and Optimization:
-
The 3D structure of the pyranopyrazole molecule is built in GaussView.
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The B3LYP functional with a basis set such as 6-31G(d) is commonly used.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR and Raman).
-
-
Electronic Property Calculation:
-
Single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
-
Analysis of Results:
-
The optimized geometry (bond lengths, bond angles, and dihedral angles) is analyzed.
-
The HOMO-LUMO energy gap is calculated, which is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Quantitative Data: DFT-Calculated Properties of Pyranopyrazole Derivatives
| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Derivative E | -6.21 | -1.89 | 4.32 |
| Derivative F | -5.98 | -2.15 | 3.83 |
| Derivative G | -6.54 | -2.01 | 4.53 |
| Derivative H | -6.12 | -2.34 | 3.78 |
Visualizations: Workflows and Pathways
Visual representations of computational workflows and biological pathways are essential for understanding the complex processes involved in drug discovery.
Caption: General workflow for in silico drug design of pyranopyrazole compounds.
Unlocking Therapeutic Potential: A Technical Guide to Trifluoromethylphenyl Pyranopyrazoles and Their Targets
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the promising therapeutic applications of trifluoromethylphenyl pyranopyrazoles, a class of synthetic compounds demonstrating significant potential in combating drug-resistant bacteria and viral infections. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core therapeutic targets, quantitative efficacy data, and detailed experimental methodologies, positioning these compounds as compelling candidates for further preclinical and clinical investigation.
The guide meticulously outlines the dual therapeutic avenues of trifluoromethylphenyl pyranopyrazoles: their potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and their targeted inhibition of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the replication of the virus responsible for COVID-19.
Antimicrobial Therapeutic Potential: A Multi-Faceted Approach
Trifluoromethylphenyl pyranopyrazole derivatives have emerged as formidable agents against a range of clinically relevant bacteria. Investigations into their mechanism of action suggest a broad impact on bacterial cellular functions rather than a single, specific target. This multi-targeted approach may be advantageous in overcoming the development of drug resistance.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various trifluoromethylphenyl pyranopyrazole analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values, summarized in the table below, highlight the potent activity of these compounds against both susceptible and drug-resistant bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 25 | S. aureus (MRSA) | 0.78 | [1] |
| 25 | E. faecium | 0.78 | [1] |
| 18 | S. aureus | 0.78 - 1.56 | [1] |
| 11 | S. aureus | 3.12 | [1] |
| 12 | S. aureus | 3.12 | [1] |
| 13 | S. aureus (MRSA) | 3.12 | [1] |
| 19 | S. aureus | 1.56 | [1] |
| 20 | S. aureus | 1.56 | [1] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for MIC determination.
Antiviral Therapeutic Potential: Targeting SARS-CoV-2 Main Protease
A significant breakthrough in the study of trifluoromethylphenyl pyranopyrazoles is the identification of their potent inhibitory activity against the SARS-CoV-2 Main Protease (Mpro). Mpro is a cysteine protease essential for the processing of viral polyproteins, making it a prime target for antiviral drug development.[2][3] Inhibition of Mpro effectively halts the viral replication cycle.
Quantitative Antiviral and Mpro Inhibitory Activity
The antiviral efficacy of pyranopyrazole derivatives has been demonstrated through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against Mpro and the reduction in viral replication are key metrics for evaluating their potential.
| Compound ID | Assay | IC50 (µM) | Viral Replication Reduction (%) | Reference |
| 27 | SARS-CoV-2 Mpro Inhibition | 1.83 | 91.23 (at 10 µM) | [4] |
| 22 | SARS-CoV-2 Mpro Inhibition | 2.01 | 90.45 (at 10 µM) | [4] |
| 31 | SARS-CoV-2 Mpro Inhibition | 4.60 | - | [4] |
| 18 | HCoV-229E Inhibition | - | 82.2 | [5] |
| 14 | HCoV-229E Inhibition | - | 55.0 | [5] |
| 7 | HCoV-229E Inhibition | - | 60.7 | [5] |
| 6 | HCoV-229E Inhibition | - | 53.6 | [5] |
Note: Lower IC50 values indicate greater inhibitory potency against the Mpro enzyme.
Signaling Pathway: Inhibition of Viral Replication
The primary mechanism of antiviral action for these compounds is the direct inhibition of the SARS-CoV-2 Main Protease, which disrupts the viral life cycle.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral agents against COVID-19: structure-based design of specific peptidomimetic inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Discovery for the Treatment of COVID-19 Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Paclitaxel in In Vitro Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a widely used drug in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[2][3] This document provides detailed application notes and protocols for the in vitro use of paclitaxel in cancer cell lines, aimed at assisting researchers in designing and executing experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action
Paclitaxel's primary mode of action is the stabilization of microtubules, which are key components of the cell's cytoskeleton.[2] In a healthy cell, microtubules undergo constant assembly and disassembly, a process vital for the segregation of chromosomes during mitosis.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[2][4] This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase.[1][2] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5][6]
Beyond its effect on mitosis, paclitaxel has been shown to induce apoptosis through various signaling pathways. These include the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the regulation of the PI3K/Akt and MAPK signaling pathways.[7][8] Paclitaxel can also directly induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3][4]
Figure 1: Paclitaxel's primary signaling pathways.
Data Presentation
The cytotoxic effect of paclitaxel can vary significantly between different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line Type | Cell Line | IC50 (nM) | Exposure Time (h) |
| Breast Cancer | MDA-MB-231 | 0.3 - 300 | 72 - 96 |
| SK-BR-3 | 4,000 | 72 | |
| T-47D | Varies | 72 | |
| MCF-7 | 3,500 | Not Specified | |
| BT-474 | 19 | Not Specified | |
| Ovarian Cancer | Various | 0.4 - 3.4 | Not Specified |
| Various Human Tumors | Various | 2.5 - 7.5 | 24 |
Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The values presented are a range compiled from multiple sources for illustrative purposes.[9][10][11][12][13]
Experimental Protocols
General Workflow for In Vitro Paclitaxel Studies
Figure 2: General experimental workflow.
Protocol 1: Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of paclitaxel on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Paclitaxel stock solution (dissolved in DMSO)[14]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[15]
-
Prepare serial dilutions of paclitaxel in complete culture medium.
-
Remove the medium from the wells and replace it with fresh medium containing different concentrations of paclitaxel.[15] Include untreated control wells.
-
Incubate the plate for 48-72 hours.[15]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[15]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 490 nm using an ELISA plate reader.[15]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by paclitaxel.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of paclitaxel for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of paclitaxel on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Paclitaxel
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with paclitaxel for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. Paclitaxel treatment is expected to cause an accumulation of cells in the G2/M phase.[16]
Protocol 4: Western Blotting
This protocol is for analyzing the expression of proteins involved in paclitaxel-induced signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-p34cdc2, anti-cyclin B1, anti-β-actin)[17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.[18]
-
Transfer the proteins to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and add the chemiluminescent substrate.[18]
-
Visualize the protein bands using an imaging system.[18]
Logical Relationships of Paclitaxel's Cellular Effects
Figure 3: Cause-and-effect of paclitaxel.
References
- 1. google.com [google.com]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro cytotoxicity assay [bio-protocol.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyranopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyranopyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed protocols for assessing the in vitro antimicrobial activity of newly synthesized pyranopyrazole derivatives, enabling researchers to screen and characterize the efficacy of these compounds against a panel of clinically relevant bacteria.
The methodologies outlined below are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of microbiology. They include the qualitative disk diffusion assay for preliminary screening and the quantitative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key parameter for evaluating the potency of an antimicrobial agent.[1]
Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that pyrazole derivatives exert their antimicrobial effect by targeting essential bacterial enzymes. A primary mechanism of action is the inhibition of DNA gyrase (a type II topoisomerase).[2][3] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme, pyranopyrazole derivatives can stabilize the DNA-gyrase complex, leading to breaks in the bacterial chromosome and ultimately cell death.[4] This targeted action makes them attractive candidates for further development as therapeutic agents.
Caption: Mechanism of action of pyranopyrazole derivatives.
Experimental Protocols
The following sections provide detailed step-by-step protocols for two standard methods of assessing antimicrobial activity.
Disk Diffusion Assay (Kirby-Bauer Method)
This method is a qualitative or semi-quantitative technique used for the preliminary screening of the antimicrobial activity of the pyranopyrazole derivatives.[2][3][5] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test bacterium. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[5]
Materials:
-
Pyranopyrazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)[6]
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disk (impregnated with solvent used to dissolve compounds)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a pure overnight culture of the test bacterium, select 3-4 colonies and suspend them in sterile saline.[7] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.[7] Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[5]
-
Application of Disks: Aseptically place the sterile filter paper disks impregnated with a known concentration of the pyranopyrazole derivative onto the inoculated agar surface.[7] Also, place the positive and negative control disks. Ensure the disks are in firm contact with the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[8]
-
Interpretation of Results: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.[8] The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.
Caption: Workflow for the Disk Diffusion Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[9][10] It is considered the gold standard for susceptibility testing.[2]
Materials:
-
Pyranopyrazole derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional, for measuring absorbance)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each pyranopyrazole derivative. Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion assay and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth).[10] The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10] The results can also be read using a plate reader by measuring the absorbance at 600 nm.
Caption: Workflow for MIC Determination via Broth Microdilution.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in a clear and structured format to facilitate comparison between different pyranopyrazole derivatives and reference antibiotics.
Table 1: Antimicrobial Activity of Pyranopyrazole Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) |
| Pyranopyrazole-1 | 16 | 32 | 64 | 128 |
| Pyranopyrazole-2 | 8 | 16 | 32 | 64 |
| Pyranopyrazole-3 | 4 | 8 | 16 | 32 |
| Pyranopyrazole-4 | 32 | 64 | 128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.25 |
Table 2: Zone of Inhibition of Pyranopyrazole Derivatives (Diameter in mm)
| Compound (Concentration) | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) |
| Pyranopyrazole-1 (100 µ g/disk ) | 18 | 15 | 12 | 10 |
| Pyranopyrazole-2 (100 µ g/disk ) | 20 | 18 | 15 | 13 |
| Pyranopyrazole-3 (100 µ g/disk ) | 22 | 20 | 17 | 15 |
| Pyranopyrazole-4 (100 µ g/disk ) | 15 | 12 | 10 | 8 |
| Ciprofloxacin (5 µ g/disk ) | 25 | 30 | 32 | 28 |
| Solvent Control | 0 | 0 | 0 | 0 |
Conclusion
The protocols described in this application note provide a robust framework for the initial screening and quantitative assessment of the antimicrobial activity of novel pyranopyrazole derivatives. By following these standardized methods, researchers can obtain reliable and reproducible data that is essential for the identification of promising lead compounds in the drug discovery pipeline. Further studies can then be conducted to elucidate the precise mechanism of action, toxicity, and in vivo efficacy of the most potent derivatives.
References
- 1. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Derivatives [myskinrecipes.com]
application of the compound as a potential kinase inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Imatinib is a potent and selective small molecule tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] It functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, effectively blocking their catalytic activity and downstream signaling.[3][4] This targeted action has revolutionized the treatment of cancers driven by the activity of these kinases.[3][5]
Mechanism of Action:
Imatinib's primary targets include the BCR-ABL fusion protein, c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGFR).[1][3][4]
-
BCR-ABL: In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[6][7] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[7][8] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of its downstream substrates.[4][7] This leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells.[3]
-
c-KIT: In Gastrointestinal Stromal Tumors (GISTs), mutations in the c-KIT gene lead to its constitutive activation.[3] The c-KIT receptor is crucial for the development and proliferation of interstitial cells of Cajal, from which GISTs arise.[9] Imatinib effectively inhibits the kinase activity of mutant c-KIT, blocking downstream signaling pathways responsible for cell growth and survival.[3]
-
PDGFR: Platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play a role in cell growth, proliferation, and angiogenesis.[10][11] Certain cancers, such as some myeloproliferative neoplasms and dermatofibrosarcoma protuberans, are driven by activating mutations or rearrangements of PDGFR genes.[3] Imatinib inhibits the kinase activity of these aberrant PDGFRs, thereby impeding tumor growth.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Imatinib
| Target Kinase | Assay Type | IC50 Value | Reference |
| v-Abl | Cell-free | 0.6 µM | [12] |
| c-Kit | Cell-based (M-07e cells) | 0.1 µM | [12] |
| PDGFR | Cell-free | 0.1 µM | [12] |
| Wild-type KIT | Cell-based | 100-200 nM | [13] |
| Mutant KIT (V560G) | Cell-based | 100-200 nM | [13] |
| Mutant KIT (del 557-558) | Cell-based | 100-200 nM | [13] |
| Native PDGFRA | Cell-based | 100-200 nM | [13] |
Table 2: Cellular Activity of Imatinib
| Cell Line | Assay Type | Parameter | Value | Reference |
| K562 (CML) | MTT Assay (72h) | IC50 | 5 µM | [14] |
| K562 (CML) | Apoptosis Assay (72h) | LC50 | 2.64 µM | [15] |
| K562/DOX (Imatinib-resistant CML) | Apoptosis Assay (72h) | LC50 | 6.65 µM | [15] |
Signaling Pathways
Below are diagrams illustrating the signaling pathways inhibited by Imatinib.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imatinib: Targeted Tyrosine Kinase Inhibitor Transforming Cancer Treatment_Chemicalbook [chemicalbook.com]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. wjgnet.com [wjgnet.com]
- 12. selleckchem.com [selleckchem.com]
- 13. fmi.ch [fmi.ch]
- 14. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing Anti-Inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation can contribute to a variety of diseases. The development of novel anti-inflammatory therapeutics requires robust and reliable experimental models to assess their efficacy. These application notes provide detailed protocols for in vitro and in vivo assays commonly used to screen and characterize the anti-inflammatory properties of test compounds. The key signaling pathways, namely NF-κB and MAPK, which are pivotal mediators of inflammatory responses, are also described.[1][2]
Key Signaling Pathways in Inflammation
The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in the inflammatory process.[1][3] They are responsible for inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of immune and inflammatory responses.[1][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, the IκB kinase (IKK) complex is activated.[4][5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of target inflammatory genes.[5]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.[3][6] It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] These kinases are activated by various extracellular stimuli, including inflammatory cytokines and stress.[6] Once activated, MAPKs can phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.[3]
In Vitro Anti-Inflammatory Assays
In vitro assays are essential for the initial screening of anti-inflammatory compounds. They provide a controlled environment to study the cellular and molecular mechanisms of inflammation.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This is a widely used in vitro model to mimic bacterial-induced inflammation.[8] Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which leads to the production of pro-inflammatory mediators.[9][10]
Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages.[11] The Griess assay measures nitrite, a stable and soluble breakdown product of NO.[11][12]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[11]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[13]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody, followed by incubation.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop color.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from the standard curve.
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.2 | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 1500 ± 120 | 1200 ± 98 |
| LPS + Test Compound (10 µM) | 12.3 ± 1.5 | 750 ± 65 | 620 ± 55 |
| LPS + Test Compound (50 µM) | 5.8 ± 0.7 | 300 ± 28 | 250 ± 22 |
| LPS + Dexamethasone (1 µM) | 4.5 ± 0.5 | 250 ± 20 | 200 ± 18 |
Data are presented as mean ± standard deviation.
In Vivo Anti-Inflammatory Assays
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound in a whole organism.
Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation.[14][15] Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling).[14][16]
-
Animal Grouping: Acclimatize male Wistar rats or Swiss albino mice for at least one week. Divide them into groups (e.g., control, carrageenan, test compound groups, and a positive control group like indomethacin).
-
Compound Administration: Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.[17] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the left hind paw of each animal.[16][17]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]
-
Calculation: Calculate the percentage of inhibition of edema for each group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Carrageenan | - | 0.82 ± 0.06 | 0 |
| Test Compound | 10 | 0.55 ± 0.05 | 32.9 |
| Test Compound | 50 | 0.31 ± 0.04 | 62.2 |
| Indomethacin | 10 | 0.25 ± 0.03 | 69.5 |
Data are presented as mean ± standard deviation.
Conclusion
The described in vitro and in vivo models provide a robust framework for the screening and characterization of potential anti-inflammatory agents. A comprehensive evaluation using these assays can provide valuable insights into the efficacy and mechanism of action of novel therapeutic candidates. The selection of appropriate models and endpoints is critical for the successful development of new anti-inflammatory drugs.[18]
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]
- 13. ELISA - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 17. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pyranopyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyranopyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, antioxidant, and antiviral properties. This document provides detailed protocols for cell-based assays to evaluate the cytotoxic, pro-apoptotic, and antioxidant activities of pyranopyrazole compounds, along with an overview of potential signaling pathways involved in their mechanism of action.
Data Presentation
The following tables summarize quantitative data on the biological activity of pyranopyrazole and related pyrazole derivatives.
Table 1: Reactive Oxygen Species (ROS) Inhibition by Pyrazole Derivatives
| Compound | Concentration | % ROS Inhibition | Cell Type | Assay Method |
| 4d | 10 µM | 68% | Not Specified | DCFH-DA |
| 5d | 10 µM | 63% | Not Specified | DCFH-DA |
Data sourced from a study on hybrid pyrazole and imidazopyrazole anti-inflammatory agents[1][2].
Table 2: In Vivo Efficacy of a Pyrazole-Based p38 MAP Kinase Inhibitor
| Compound | Dosage | % Inhibition of Arthritis Severity | Animal Model |
| 45 (BIRB 796) | 30 mg/kg qd (oral) | 63% | B10.RIII mice with established collagen-induced arthritis |
Data from a study on pyrazole urea-based inhibitors of p38 MAP kinase[3].
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing pyranopyrazole compounds.
Caption: A general experimental workflow for the evaluation of pyranopyrazole compounds.
Signaling Pathways
Pyranopyrazole compounds may exert their biological effects through modulation of various signaling pathways. Below are diagrams of the MAPK and NF-κB pathways, which are often implicated in inflammation and cancer.
MAPK Signaling Pathway
Some pyrazole derivatives have been shown to inhibit p38 MAP kinase, a key component of the MAPK signaling pathway involved in inflammation and cellular stress responses.
Caption: Inhibition of the p38 MAPK pathway by pyranopyrazole compounds.
NF-κB Signaling Pathway
The anti-inflammatory properties of some pyranopyrazoles suggest potential modulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Caption: Potential modulation of the NF-κB signaling pathway by pyranopyrazole compounds.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of pyranopyrazole compounds on a chosen cell line.
Materials:
-
Pyranopyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Chosen adherent or suspension cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyranopyrazole compounds in complete medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by pyranopyrazole compounds using flow cytometry.
Materials:
-
Pyranopyrazole compounds
-
Chosen cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight (for adherent cells).
-
Treat the cells with the desired concentrations of pyranopyrazole compounds for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine both cell populations.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by resuspending the pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
References
- 1. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Application Notes and Protocols for Evaluating Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common methods used to evaluate compounds as potential topoisomerase II (Topo II) inhibitors. The protocols are designed to guide researchers through the process of characterizing the activity and mechanism of action of these compounds, from initial biochemical screening to cell-based assays that assess their effects in a cellular context.
Introduction to Topoisomerase II Inhibition
DNA topoisomerase II is a crucial enzyme that resolves DNA topological problems by catalyzing the transient breakage and rejoining of double-stranded DNA. This function is essential for various cellular processes, including DNA replication, transcription, and chromosome segregation. Consequently, Topo II has emerged as a key target for the development of anticancer drugs.
Topo II inhibitors can be broadly classified into two categories:
-
Topo II poisons (or interfacial inhibitors): These compounds, such as etoposide, doxorubicin, and mitoxantrone, stabilize the transient "cleavage complex" formed between Topo II and DNA. This leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.
-
Topo II catalytic inhibitors: These agents, like ICRF-193 and merbarone, interfere with other steps of the enzyme's catalytic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex. They inhibit the overall activity of the enzyme, leading to disruptions in DNA topology and chromosome segregation.
The following sections detail the experimental protocols to identify and characterize both types of Topo II inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized Topo II inhibitors in various biochemical assays. This data serves as a reference for comparing the potency of novel compounds.
| Compound | Relaxation Assay IC50 (µM) | Decatenation Assay IC50 (µM) | Cleavage Assay (Effective Concentration) |
| Etoposide | ~70[1] | ~46[2] | 100 µM (induces cleavage) |
| Doxorubicin | Varies | Inhibition observed | Induces cleavage |
| Mitoxantrone | Varies | Inhibition observed | Induces cleavage |
| Teniposide | Varies | Varies | Induces cleavage |
| m-AMSA | Varies | Varies | 5-100 µM (induces cleavage)[3] |
| ICRF-193 | Varies | Inhibition observed | Weakly induces or inhibits cleavage[4] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme concentration, and substrate used. The data presented here is for comparative purposes.
Experimental Protocols and Workflows
This section provides detailed step-by-step protocols for the key biochemical and cell-based assays used to evaluate Topo II inhibitors.
Biochemical Assays
Biochemical assays utilize purified Topo II enzyme and a DNA substrate to directly measure the effect of a compound on the enzyme's catalytic activity.
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Catalytic inhibitors will prevent this relaxation, while some poisons may also show inhibitory effects.
Principle: Supercoiled plasmid DNA has a compact structure and migrates faster in an agarose gel compared to its relaxed counterpart. Topo II, in the presence of ATP, relaxes the supercoiled DNA. An inhibitor will prevent this conversion, resulting in the persistence of the supercoiled form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (20 µL total volume):
-
2 µL of 10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA).
-
2 µL of 10 mM ATP.
-
0.5 µg of supercoiled plasmid DNA (e.g., pBR322).
-
Test compound at various concentrations (or vehicle control, e.g., DMSO).
-
Add nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of purified human Topoisomerase IIα enzyme (e.g., 1-2 units).
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x stop buffer/loading dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA, 1% SDS).
-
Protein Digestion (Optional but Recommended): Add 1 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to remove the enzyme.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization and Analysis: Run the gel at a constant voltage until the dye fronts have sufficiently separated. Visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Topoisomerase II Relaxation Assay Workflow.
This assay is highly specific for Topo II and measures its ability to separate interlocked DNA circles (catenanes), typically from kinetoplast DNA (kDNA).
Principle: kDNA is a large network of interlocked circular DNA molecules that cannot enter an agarose gel during electrophoresis. Topo II decatenates this network, releasing individual minicircles that can migrate into the gel. Inhibitors prevent this release.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (20 µL total volume):
-
2 µL of 10x Topo II reaction buffer.
-
2 µL of 10 mM ATP.
-
200 ng of kDNA.
-
Test compound at various concentrations (or vehicle control).
-
Add nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of purified human Topoisomerase IIα enzyme (e.g., 1-2 units).
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x stop buffer/loading dye.
-
Protein Digestion (Optional): Add 1 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain.
-
Visualization and Analysis: Run the gel and visualize the bands. The catenated kDNA will remain in the well, while the decatenated minicircles will appear as distinct bands. Quantify the intensity of the decatenated DNA bands to determine the IC50 of the inhibitor.[5]
Topoisomerase II Decatenation Assay Workflow.
This assay is used to identify Topo II poisons that stabilize the cleavage complex.
Principle: Topo II poisons trap the enzyme on the DNA after it has introduced a double-strand break. The addition of a strong denaturant like SDS and a protease (Proteinase K) reveals these breaks. A supercoiled plasmid substrate will be converted to a linear form in the presence of a Topo II poison.
Protocol:
-
Reaction Setup: Prepare the reaction mixture as described for the relaxation assay, but omit ATP for some poisons, as it is not always required for cleavage complex stabilization.
-
Enzyme Addition: Add purified human Topoisomerase IIα.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cleavage Complex Trapping: Add 2 µL of 10% SDS to trap the cleavage complex.
-
Protein Digestion: Add 2 µL of 0.8 mg/mL Proteinase K and incubate at 50°C for 30-60 minutes to digest the Topo II.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Visualize the DNA bands. The appearance of a linear DNA band from the supercoiled substrate indicates that the compound is a Topo II poison. The amount of linear DNA can be quantified to determine the compound's potency.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of a compound in a more physiologically relevant context.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][7] It is particularly useful for identifying the DNA-damaging effects of Topo II poisons.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations for a defined period (e.g., 1-4 hours). Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Cell Harvesting and Embedding:
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on a cold plate for 10 minutes.
-
-
Lysis: Carefully remove the coverslip and immerse the slide in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).
Comet Assay Workflow.
Signaling Pathway Analysis
Topo II inhibitors that induce DNA damage activate complex cellular signaling pathways, collectively known as the DNA Damage Response (DDR). Understanding how a compound modulates these pathways provides insight into its mechanism of action and potential therapeutic effects.
DNA Damage Response Pathway: The stabilization of the cleavage complex by Topo II poisons leads to the formation of DNA double-strand breaks (DSBs). These DSBs are recognized by sensor proteins, primarily the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, triggers apoptosis.
DNA Damage Response Pathway Induced by Topo II Poisons.
Conclusion
The methods described in these application notes provide a comprehensive framework for the evaluation of novel compounds as Topoisomerase II inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular effects of these compounds, facilitating the identification and development of new therapeutic agents.
References
- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. mjhid.org [mjhid.org]
- 4. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. inspiralis.com [inspiralis.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of key antiviral compounds in research against human coronaviruses, including SARS-CoV-2 and MERS-CoV. This document details the mechanisms of action of prominent antiviral agents, presents their quantitative efficacy, and provides detailed protocols for essential experimental assays.
Overview of Antiviral Compounds and Mechanisms of Action
Several compounds have been identified and developed to combat human coronavirus infections. These agents primarily target crucial viral processes such as genome replication and polyprotein processing.
-
Remdesivir (GS-5734): A nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] After entering the cell, remdesivir is metabolized into its active triphosphate form, which is incorporated into the nascent viral RNA chain.[2][4][5] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[2][5] The mechanism involves a steric clash between the 1'-cyano group of the incorporated remdesivir and the RdRp enzyme, which prevents further translocation and synthesis of the viral RNA.[4]
-
Molnupiravir (EIDD-2801): An orally bioavailable prodrug of a nucleoside analog, β-D-N4-hydroxycytidine (NHC).[6][7][8] Molnupiravir's mechanism of action is based on inducing "viral error catastrophe."[6] Its active form, NHC-triphosphate, can be incorporated into the viral RNA by the RdRp.[7][9][10] This incorporated analog can then act as a template for the synthesis of new viral RNA, leading to an accumulation of mutations that are ultimately lethal to the virus.[6][9][10]
-
Paxlovid (Nirmatrelvir/Ritonavir): An oral antiviral therapy consisting of two components.[11] Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[11][12][13][14] This protease is essential for cleaving the viral polyproteins into functional viral proteins required for replication.[13][14] By blocking Mpro, nirmatrelvir prevents viral replication.[14] Ritonavir is included in the formulation to inhibit the human enzyme CYP3A4, which metabolizes nirmatrelvir.[11][13] This inhibition boosts the concentration and duration of nirmatrelvir in the body, enhancing its antiviral efficacy.[11][13]
Quantitative Antiviral Activity
The in vitro efficacy of these antiviral compounds has been determined against various human coronaviruses. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics used to quantify their antiviral potency.
| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 | Reference(s) |
| Remdesivir | SARS-CoV-2 | Vero E6 | - | 0.77 µM (EC50) | [15] |
| SARS-CoV-2 | Vero E6 | - | 23.15 µM (EC50) | [15] | |
| SARS-CoV-2 (Original) | Vero E6 | Plaque Reduction | 2.17 µM (IC50) | [16] | |
| SARS-CoV-2 (Alpha) | Vero E6 | Plaque Reduction | 5.08 µM (IC50) | [16] | |
| SARS-CoV-2 (Beta) | Vero E6 | Plaque Reduction | 5.82 µM (IC50) | [16] | |
| SARS-CoV-2 (Gamma) | Vero E6 | Plaque Reduction | 9.8 µM (IC50) | [16] | |
| SARS-CoV-2 (Delta) | Vero E6 | Plaque Reduction | 9.8 µM (IC50) | [16] | |
| SARS-CoV-2 (Omicron) | Vero E6 | Plaque Reduction | 9.1 µM (IC50) | [16] | |
| MERS-CoV | HAE | - | 0.074 µM (EC50) | [15] | |
| MERS-CoV | - | - | ~0.04 µM (EC50) | [17] | |
| SARS-CoV | HAE | - | 0.069 µM (EC50) | [15] | |
| Nirmatrelvir | SARS-CoV-2 (USA-WA1/2020) | Vero E6 | - | 74.5 nM (EC50) | [11] |
| SARS-CoV-2 (Omicron, Delta, B.1.13) | - | - | 7.9 - 10.5 nM (IC50) | [11] | |
| SARS-CoV-2 | Calu-3 | - | 0.45 µM (EC50) | [18] | |
| HCoV-OC43 | Huh7 | - | 0.09 µM (EC50) | [18] | |
| HCoV-229E | Huh7 | - | 0.29 µM (EC50) | [18] | |
| SARS-CoV-2 (D614G, Delta, Omicron BA.1) | HEK293T-hACE2 | Cell Viability | 33 ± 10 nM (IC50) | [19] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the titer of neutralizing antibodies against a virus.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete Dulbecco's Modified Eagle Medium (cDMEM)
-
Serum-free DMEM
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
Serum samples to be tested
-
96-well and 24-well tissue culture plates
-
Semi-solid overlay (e.g., methylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin solution (for fixation)
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells into 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 120,000 to 200,000 cells/well).[20]
-
Incubate at 37°C with 5% CO2.
-
-
Serum Dilution:
-
Virus-Serum Incubation:
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Mix equal volumes of the diluted virus and each serum dilution.
-
Incubate the virus-serum mixture for 1 hour at 37°C to allow antibodies to neutralize the virus.[20]
-
-
Infection of Cell Monolayer:
-
Remove the growth medium from the confluent Vero E6 cells in the 24-well plate.
-
Inoculate the cell monolayers with the virus-serum mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[20]
-
-
Overlay and Incubation:
-
Remove the inoculum from the wells.
-
Overlay the cells with a semi-solid medium (e.g., 1.5% carboxymethylcellulose in cDMEM).[20] This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 2-3 days at 37°C with 5% CO2.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each serum dilution compared to a virus control (no serum).
-
The neutralizing antibody titer is typically reported as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques (PRNT50).
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
This protocol is used to quantify the amount of viral RNA in a sample, which is a measure of the viral load.
Materials:
-
Viral RNA extracted from cell culture supernatants or infected cells
-
One-step RT-PCR kit (e.g., Superscript III one-step RT-PCR system)
-
Primers and probes specific for a coronavirus gene (e.g., RdRp or E gene)
-
Real-time PCR instrument
-
Nuclease-free water
-
Positive and negative controls
Procedure:
-
RNA Extraction:
-
Extract viral RNA from samples using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, dNTPs, primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.
-
A typical 25 µL reaction may consist of:
-
5 µL of RNA template
-
12.5 µL of 2x reaction buffer
-
1 µL of reverse transcriptase/Taq mixture
-
Optimized concentrations of forward and reverse primers and probe
-
Nuclease-free water to a final volume of 25 µL.[23]
-
-
-
Thermal Cycling:
-
Perform the RT-PCR on a real-time PCR instrument with the following typical cycling conditions:
-
-
Data Analysis:
-
The real-time PCR instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
A lower Ct value indicates a higher initial amount of viral RNA in the sample.
-
To quantify the absolute copy number of viral RNA, a standard curve must be generated using known concentrations of a synthetic RNA transcript of the target gene.
-
3CL Protease (Mpro) Inhibitor Assay
This assay is used to screen for and characterize inhibitors of the coronavirus main protease.
Materials:
-
Purified recombinant 3CLpro enzyme
-
Fluorogenic substrate for 3CLpro (containing a cleavage site recognized by the enzyme)
-
Assay buffer
-
Test compounds (potential inhibitors)
-
96-well or 384-well plates (black, opaque for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the 3CLpro enzyme to the desired concentration in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the diluted 3CLpro enzyme to the wells of the microplate.
-
Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the enzyme and compound mixture for a set period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[25]
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 460-480 nm).[25] The cleavage of the substrate by 3CLpro separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for key antiviral compounds targeting the human coronavirus replication cycle.
Caption: A typical workflow for the screening and identification of antiviral compounds against human coronaviruses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molnupiravir - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Antiviral Drug Incorporates RNA-Like Building Blocks Into SARS-CoV-2’s Genome | Technology Networks [technologynetworks.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 17. iris.who.int [iris.who.int]
- 18. researchgate.net [researchgate.net]
- 19. embopress.org [embopress.org]
- 20. mdpi.com [mdpi.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. who.int [who.int]
- 24. who.int [who.int]
- 25. aurorabiolabs.com [aurorabiolabs.com]
Application Notes and Protocols for Molecular Docking Studies of Pyranopyrazole Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting molecular docking studies of pyranopyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR). It includes comprehensive application notes, experimental procedures for both computational and in vitro validation, and a summary of relevant quantitative data.
Introduction
Pyranopyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] One of the key molecular targets for these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding the molecular interactions that govern ligand-protein recognition. This protocol will outline the steps for performing a molecular docking study of pyranopyrazole derivatives against EGFR using widely accessible software.
Molecular Docking Protocol
This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation using AutoDock Vina within the PyRx virtual screening tool, and analyzing the results.
Software and Resources
-
PyRx: A virtual screening software that integrates AutoDock Vina and Open Babel.[5]
-
Discovery Studio Visualizer or PyMOL: Molecular visualization software for analyzing protein-ligand interactions.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: A public repository for small molecule information.
Experimental Workflow
The overall workflow for the molecular docking study is depicted below.
Figure 1: Molecular docking workflow for pyranopyrazole derivatives against EGFR.
Step-by-Step Procedure
-
Download the EGFR Structure: Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2J5F, which is in complex with an inhibitor.[6]
-
Prepare the Receptor in PyRx:
-
Load the downloaded PDB file into PyRx.
-
Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
-
Obtain Ligand Structures: Download the 2D structures of the pyranopyrazole derivatives from a chemical database like PubChem or ZINC in SDF format.
-
Prepare Ligands in PyRx:
-
Import the SDF files of the ligands into PyRx.
-
PyRx will automatically use Open Babel to convert the 2D structures to 3D and perform energy minimization.
-
Ensure that the software correctly defines the rotatable bonds in the ligands.
-
The prepared ligands will be saved in the PDBQT format.
-
-
Define the Grid Box: The grid box defines the search space for the docking simulation. Center the grid box on the active site of EGFR. In the case of PDB ID 2J5F, the active site can be defined by the position of the co-crystallized inhibitor.[6] The dimensions of the grid box should be large enough to accommodate the pyranopyrazole derivatives.
-
Run AutoDock Vina:
-
Select the prepared receptor and ligands in PyRx.
-
Set the grid box parameters.
-
Execute the docking simulation using the AutoDock Vina wizard in PyRx. Vina will calculate the binding affinity and predict the binding poses for each ligand.[5]
-
-
Analyze Binding Affinities: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer to examine the predicted binding poses of the pyranopyrazole derivatives within the EGFR active site.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This will provide insights into the molecular basis of the predicted binding.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a series of pyranopyrazole derivatives against the EGFR tyrosine kinase. This data can be used to correlate with the binding affinities obtained from molecular docking studies.
| Compound ID | Structure | EGFR IC₅₀ (µM)[1] |
| 22 | 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 0.143 |
| 23 | 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 0.121 |
Experimental Validation: EGFR Kinase Assay
To validate the in silico docking results, an in vitro EGFR kinase assay can be performed to determine the half-maximal inhibitory concentration (IC₅₀) of the pyranopyrazole derivatives.
Materials
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Pyranopyrazole derivatives dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol
-
Prepare Reagents: Prepare serial dilutions of the pyranopyrazole derivatives in DMSO. Prepare the kinase reaction buffer, ATP solution, and substrate solution.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the EGFR enzyme and the serially diluted pyranopyrazole derivatives. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[7]
-
Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[7]
-
Incubate: Incubate the plate at a controlled temperature (e.g., 27°C or 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate by EGFR.[7][8]
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common method for this, where the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each pyranopyrazole derivative.
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a key regulator of cell proliferation and survival. Pyranopyrazole derivatives, by inhibiting EGFR, can block the downstream signaling cascades that contribute to cancer progression.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of pyranopyrazole derivatives.
References
- 1. The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives: X-ray crystallography, in vitro, and in silico mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. promega.com.cn [promega.com.cn]
application in agrochemical research as a potential fungicide or herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the evaluation of a potential new fungicide and outline a general screening process for novel herbicides. The information is intended to guide researchers in the discovery and development of new agrochemical solutions.
Fungicide Application Note: Evaluation of a Novel SDHI Fungicide Against Rhizoctonia solani
This note details the characterization of a novel pyrazole-β-ketonitrile compound, herein designated A37, as a potent inhibitor of Rhizoctonia solani, the causal agent of rice sheath blight.
Quantitative Data Summary
The efficacy of compound A37 was assessed through in vitro and enzyme inhibition assays, with results compared to the commercial fungicide Fluxapyroxad.
| Compound | Target Organism/Enzyme | Assay Type | EC50 (μg/mL)[1] | IC50 (μM)[1] |
| A37 | Rhizoctonia solani | In Vitro Mycelial Growth | 0.0144 | - |
| Fluxapyroxad | Rhizoctonia solani | In Vitro Mycelial Growth | 0.0270 | - |
| A37 | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | - | 0.0263 |
Mechanism of Action: SDH Inhibition
Compound A37 acts as a Succinate Dehydrogenase Inhibitor (SDHI). It targets and binds to the ubiquinone binding site of the SDH enzyme (also known as Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, interrupting ATP production and ultimately leading to fungal cell death.[1]
Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by Compound A37.
Experimental Protocols
1. In Vitro Fungicide Screening (Poisoned Food Technique)
This protocol is used to determine the EC50 (Effective Concentration to inhibit 50% of growth) of a fungicide against mycelial growth of a target fungus.
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri plates (9 cm diameter)
-
Fungicide stock solution (e.g., in DMSO)
-
Actively growing culture of Rhizoctonia solani
-
Sterile cork borer (5 mm diameter)
-
Incubator (27±2 °C)
-
-
Procedure:
-
Prepare PDA medium and autoclave at 121°C for 25 minutes.[2]
-
Cool the molten PDA to a lukewarm temperature (around 45-50°C).
-
Prepare serial dilutions of the test compound (e.g., A37) and the reference fungicide. Add the appropriate volume of each fungicide concentration to flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control flask should contain only the solvent (e.g., DMSO) at the same concentration used in the treatments.
-
Pour approximately 20 mL of the poisoned PDA into each sterile petri plate and allow it to solidify under aseptic conditions.[2]
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of a one-week-old R. solani culture.[2]
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).[3]
-
Seal the plates with parafilm and incubate at 27±2 °C for 48-72 hours, or until the mycelial growth in the control plate has nearly covered the plate.[3]
-
Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
-
2. In Vivo Protective Activity Assay (Rice Sheath Blight)
This protocol evaluates the ability of a compound to protect a host plant from fungal infection.
-
Materials:
-
Rice seedlings (e.g., susceptible variety) at the tillering stage.
-
R. solani culture grown on a suitable medium (e.g., PDA or sterilized wheat bran/rice husk mixture) for inoculum.
-
Test compound solutions at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant (e.g., Tween-20).
-
Hand sprayer.
-
Humid chamber or greenhouse with high humidity (>90%).
-
-
Procedure:
-
Grow rice seedlings in pots under standard greenhouse conditions until they reach the active tillering stage.
-
Prepare solutions of the test compound (e.g., A37) and a reference fungicide at the desired concentrations. Include a control group sprayed only with the solvent and surfactant solution.
-
Spray the rice plants with the respective solutions until runoff, ensuring complete coverage of the foliage.
-
Allow the plants to air dry for 24 hours.
-
Inoculate the treated plants by placing mycelial plugs or infested grains of R. solani on the rice sheaths.
-
Transfer the inoculated plants to a humid chamber at 28-30°C to promote disease development.
-
After 5-7 days, assess the disease severity by measuring the lesion length on the rice sheaths.
-
Calculate the protective efficacy using the formula:
-
Efficacy (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] x 100
-
-
Herbicide Application Note: General Screening Protocol for Novel Herbicides
This note provides a generalized workflow and protocols for the primary screening of novel chemical compounds for potential herbicidal activity.
Experimental Workflow
The discovery of a new herbicide typically follows a multi-stage screening process, starting with high-throughput in vitro or in planta assays and progressing to more detailed greenhouse and field trials for promising candidates.
Caption: A generalized workflow for herbicide discovery and development.
Representative Herbicidal Activity Data
The following table provides representative EC50 (Effective Concentration for 50% growth reduction) values for different herbicide classes against common weed species to serve as a benchmark for screening programs.
| Herbicide Class | Mechanism of Action (MOA) | Representative Weed | EC50 (g ai/ha) (Approx.) |
| ALS Inhibitor | Inhibits acetolactate synthase (branched-chain amino acid synthesis)[4] | Phalaris minor | 10 - 30 |
| ACCase Inhibitor | Inhibits acetyl-CoA carboxylase (lipid synthesis)[4] | Avena fatua (Wild Oat) | 20 - 50 |
| PSII Inhibitor | Inhibits Photosystem II (Photosynthesis) | Chenopodium album | 100 - 500 |
| PPO Inhibitor | Inhibits protoporphyrinogen oxidase (Chlorophyll synthesis) | Amaranthus retroflexus | 5 - 25 |
| EPSPS Inhibitor | Inhibits EPSP synthase (Aromatic amino acid synthesis)[4] | Lolium rigidum | 250 - 750 |
Note: EC50 values are highly dependent on the specific compound, weed species, growth stage, and environmental conditions. The values presented are for illustrative purposes.
Experimental Protocols
1. Primary Pre-Emergence Herbicide Screening
This protocol assesses the ability of a compound to prevent weed seed germination and emergence.
-
Materials:
-
Small pots or trays filled with a standardized soil mix.
-
Seeds of indicator weed species (e.g., annual ryegrass, pigweed, barnyardgrass).
-
Test compound solutions at a standard high concentration (e.g., 1000 g ai/ha).
-
Laboratory spray chamber.
-
Greenhouse with controlled temperature and lighting.
-
-
Procedure:
-
Fill pots with soil and sow a predetermined number of seeds of each weed species at the appropriate depth.
-
Prepare the test compounds in a suitable solvent/carrier solution.
-
Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated laboratory spray chamber. Include untreated and solvent-only controls.
-
Lightly water the pots to activate the herbicides.
-
Transfer the pots to a greenhouse and maintain optimal conditions for germination.
-
After 14-21 days, assess the efficacy of the treatments.
-
Evaluation can be done visually (e.g., % weed control on a scale of 0-100, where 0 is no effect and 100 is complete kill) or by counting the number of emerged seedlings and measuring their biomass (fresh or dry weight) compared to the untreated control.
-
Compounds showing significant activity (>80% control) are selected for further dose-response studies.
-
2. Primary Post-Emergence Herbicide Screening
This protocol assesses the ability of a compound to control already emerged weeds.
-
Materials:
-
Pots with established weed seedlings at a specific growth stage (e.g., 2-4 leaf stage).
-
Indicator weed species as in the pre-emergence screen.
-
Test compound solutions, often formulated with an adjuvant/surfactant to improve leaf uptake.
-
Laboratory spray chamber.
-
Greenhouse with controlled environment.
-
-
Procedure:
-
Sow weed seeds in pots and grow them in a greenhouse until they reach the 2-4 leaf stage. Thin seedlings to a uniform number per pot.
-
Apply the test compound solutions over the top of the seedlings using a calibrated laboratory spray chamber. Include untreated and solvent-only controls.
-
Return the pots to the greenhouse and observe them over 14-21 days.
-
Assess herbicidal injury using a visual rating scale (0-100%). Note symptoms such as chlorosis, necrosis, stunting, or malformation.
-
For a quantitative assessment, harvest the above-ground biomass at the end of the trial and measure the fresh or dry weight. Calculate the percent reduction in biomass compared to the untreated control.
-
Active compounds are advanced to secondary screening, which includes testing on a broader range of weed species and crop species to determine the spectrum of activity and potential for crop selectivity.
-
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the poorly water-soluble compound, 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this pyrano[2,3-c]pyrazole derivative?
A1: A fundamental step is to determine the compound's baseline solubility in aqueous solutions at different pH values (e.g., 2, 7.4, and 9) to understand its pH-dependent solubility profile.[1] Given the presence of nitrogen atoms in the heterocyclic rings, the compound's ionization state, and thus its solubility, is likely influenced by pH.[1][2][3] Additionally, solubility in common organic solvents (e.g., DMSO, ethanol, methanol) should be determined to identify suitable solvents for stock solutions and formulation development.
Q2: My compound has poor aqueous solubility. What are the most common strategies to improve it?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[4][5][6] These can be broadly categorized as physical and chemical modifications.[5] Physical modifications include particle size reduction (micronization and nanosuspension), and creating amorphous solid dispersions.[4][5][7][8][9] Chemical modifications often involve pH adjustment, salt formation, and complexation with agents like cyclodextrins.[4][5][10]
Q3: How does pH adjustment affect the solubility of this nitrogen-containing heterocyclic compound?
A3: The pyrazole and pyran rings contain nitrogen and oxygen atoms that can be protonated or deprotonated depending on the pH of the solution. For nitrogen-containing heterocycles, solubility is often pH-dependent.[1] In acidic conditions, the amino group and potentially the pyrazole nitrogens can become protonated, leading to the formation of a more soluble salt form. Conversely, in basic conditions, deprotonation might occur. A pH-solubility profile is crucial to determine the optimal pH for dissolution.
Q4: What are cosolvents and how can they improve the solubility of my compound?
A4: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the solvent system, which can better accommodate non-polar molecules. Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] This technique is straightforward and can significantly increase solubility.[5]
Q5: What is a solid dispersion and how can it enhance solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier matrix, often a polymer.[7][8][9] This technique can enhance solubility by converting the drug from a crystalline to a more soluble amorphous state and by increasing the surface area for dissolution.[7][9] Common carriers include povidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
Q6: How can cyclodextrins be used to improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility.[4][11][13] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[11]
Q7: What is the difference between micronization and nanosuspension for solubility enhancement?
A7: Both micronization and nanosuspension involve reducing the particle size of the drug to increase its surface area, which in turn increases the dissolution rate.[4][5] Micronization typically reduces particle size to the micrometer range, while nanosuspension technology creates drug particles in the nanometer range (usually below 1000 nm).[4][14][15][16][17] Nanosuspensions often lead to a more significant increase in dissolution velocity and saturation solubility.[15][17]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | 1. pH Adjustment: Determine the pKa of the compound. If it has a basic pKa, acidifying the buffer may increase solubility. If it has an acidic pKa, a more basic buffer may be required. |
| 2. Cosolvents: Prepare the aqueous buffer with a certain percentage of a water-miscible organic solvent (e.g., 5-20% ethanol or PEG 400). | |
| 3. Complexation: Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the aqueous buffer. | |
| Supersaturation and precipitation. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state and inhibit crystal growth. |
Issue 2: Low and variable bioavailability in preclinical studies.
| Potential Cause | Troubleshooting Step |
| Poor dissolution rate in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize the compound or formulate it as a nanosuspension to increase the surface area and dissolution rate.[4][14][15][16][17] |
| 2. Solid Dispersion: Prepare a solid dispersion of the compound with a hydrophilic carrier to enhance dissolution. | |
| Degradation in the stomach. | 1. Enteric Coating: If the compound is acid-labile, consider an enteric-coated formulation that will only release the drug in the higher pH of the small intestine. |
Data Presentation
The following tables illustrate how to present quantitative data from solubility enhancement experiments.
Table 1: pH-Dependent Solubility of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile at 25°C.
| pH | Solubility (µg/mL) |
| 2.0 | 5.8 |
| 4.5 | 1.2 |
| 7.4 | 0.5 |
| 9.0 | 0.8 |
Table 2: Effect of Different Solubility Enhancement Techniques on Aqueous Solubility (pH 7.4, 25°C).
| Formulation | Drug Concentration (µg/mL) | Fold Increase |
| Unprocessed Compound | 0.5 | 1 |
| Micronized Compound | 2.5 | 5 |
| Nanosuspension | 15.2 | 30.4 |
| 1:5 Solid Dispersion with PVP K30 | 25.8 | 51.6 |
| 1:1 Molar Complex with HP-β-CD | 12.4 | 24.8 |
| 20% PEG 400 as Cosolvent | 8.9 | 17.8 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of the pyrano[2,3-c]pyrazole derivative and 500 mg of PVP K30 in 20 mL of a suitable solvent blend (e.g., dichloromethane/methanol 1:1).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a 100-mesh sieve to obtain a fine powder.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Slurry Preparation: Disperse 100 mg of the micronized pyrano[2,3-c]pyrazole derivative in 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F68).
-
Milling: Transfer the slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Homogenization: Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours at a controlled temperature (e.g., 4°C).
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using a dynamic light scattering (DLS) instrument until the desired particle size is achieved.
-
Separation: Separate the nanosuspension from the milling beads.
Visualizations
Caption: Workflow for Solubility Enhancement.
Caption: Logical Relationships in Solubility Enhancement.
References
- 1. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jddtonline.info [jddtonline.info]
- 15. scispace.com [scispace.com]
- 16. Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update | Semantic Scholar [semanticscholar.org]
- 17. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Multi-Component Synthesis of Pyranopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-component synthesis of pyranopyrazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the four-component synthesis of pyranopyrazoles, a reaction that typically involves an aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Catalyst: The reaction is highly dependent on a catalyst to proceed efficiently.[1] The absence of a catalyst often results in no product formation.[1] | - Ensure the correct catalyst is being used for your specific reactants. Common catalysts include bases like piperidine, pyrrolidine, or triethylamine, as well as various heterogeneous and nanocatalysts.[2] - Verify the activity of your catalyst. If it's a reusable catalyst, it may have lost activity. - Optimize the catalyst loading. A study using CuSnO3:SiO2 showed that yield increased with catalyst amount up to a certain point (0.4 mol%), after which no improvement was observed.[1] |
| 2. Inappropriate Solvent: The choice of solvent can significantly impact the reaction yield. | - Ethanol is a commonly used solvent that often provides high yields.[1][3] - Water has been used successfully in some "green" chemistry protocols.[4] - A study showed poor yields in solvents like acetonitrile, DMF, and water under certain conditions, with ethanol being the optimal choice.[1] | |
| 3. Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. | - Many protocols report successful synthesis at room temperature, while others require heating to 70-80°C.[1] - If the reaction is sluggish at room temperature, try gentle heating. Monitor for the formation of side products at higher temperatures. | |
| 4. Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction. | - Use freshly distilled aldehydes, as they can oxidize upon storage. - Ensure all reagents are of high purity and are dry, unless the reaction is specifically designed to be performed in an aqueous medium. | |
| Formation of Side Products / Difficult Purification | 1. Incomplete Reaction Cascade: The reaction proceeds through a series of steps (Knoevenagel condensation, Michael addition, cyclization). If the cascade is not completed, intermediates may be present in the final product mixture. | - Increase the reaction time or temperature to encourage the reaction to go to completion. - The choice of catalyst can also influence the reaction rate and selectivity.[5] |
| 2. Self-Condensation of Aldehyde or Ketone: Using a strong base as a catalyst can promote the self-condensation of the starting aldehyde or ketone. | - Use a weak base as a catalyst, such as piperidine or triethylamine. | |
| 3. Formation of Knoevenagel Adduct as a Major Product: The initial product of the reaction between the aldehyde and malononitrile (the Knoevenagel adduct) may be isolated if the subsequent Michael addition and cyclization steps are slow. | - Optimize the reaction conditions (catalyst, solvent, temperature) to facilitate the entire reaction cascade. | |
| Product Insoluble and Difficult to Characterize | 1. Aggregation of the Final Product: The planar structure of pyranopyrazoles can lead to poor solubility in common organic solvents. | - Try dissolving the product in more polar aprotic solvents like DMSO or DMF for NMR analysis. - For purification, consider trituration with a suitable solvent to remove soluble impurities. |
| Inconsistent Results | 1. Variability in Reaction Setup: Minor changes in reaction conditions can lead to different outcomes. | - Ensure consistent stirring speed, temperature control, and order of addition of reagents. - For solvent-free reactions, ensure efficient mixing of the reactants. |
Quantitative Data Summary
The following tables summarize the impact of different catalysts and solvents on the yield of pyranopyrazoles, based on data from cited literature.
Table 1: Effect of Catalyst on Product Yield
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| No Catalyst | 0 | < 5 | [1] |
| CuSnO3 | 0.4 | 65 | [1] |
| CuSnO3:SiO2 | 0.4 | 92 | [1] |
| Citric Acid | 20 | 94 | |
| Imidazole | - | High Yields | [2] |
| L-proline | - | High Yields | [2] |
Table 2: Effect of Solvent on Product Yield
| Solvent | Yield (%) | Reference |
| Acetonitrile | 45 | [1] |
| DMF | 55 | [1] |
| Water | 60 | [1] |
| Ethanol | 92 | [1] |
| Solvent-free | 70 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the four-component synthesis of pyranopyrazoles?
A1: The reaction proceeds through a domino cascade of three reactions:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile, catalyzed by a base, to form an arylidene malononitrile.
-
Michael Addition: The pyrazolone, formed in situ from hydrazine and the β-ketoester, acts as a Michael donor and adds to the electron-deficient double bond of the arylidene malononitrile.
-
Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization followed by tautomerization to yield the final pyranopyrazole product.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on your desired reaction conditions. For environmentally friendly syntheses, organocatalysts like citric acid or L-proline, or heterogeneous catalysts that can be easily recovered and reused, are good options.[2] For many standard syntheses, simple bases like piperidine or triethylamine are effective.
Q3: My product has precipitated from the reaction mixture. How should I purify it?
A3: Precipitation of the product is common. The crude product can often be purified by simple filtration and washing with water to remove the catalyst, followed by recrystallization from a suitable solvent like ethanol.
Q4: Can I use a ketone instead of an aldehyde in this reaction?
A4: Yes, ketones can be used in place of aldehydes, which will result in a different substitution pattern on the pyran ring of the final product.
Q5: The reaction is not working with my substituted aldehyde. What could be the problem?
A5: Aldehydes with strong electron-withdrawing groups may be less reactive in the initial Knoevenagel condensation step. Conversely, some catalysts may not be suitable for all types of aldehydes. It is recommended to consult the literature for specific examples using aldehydes with similar electronic properties to yours.
Experimental Protocols
General Protocol for the Four-Component Synthesis of Pyranopyrazoles
This protocol is a generalized procedure based on several literature reports.[1] Optimization may be required for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Catalyst (e.g., citric acid, 20 mol%)
-
Solvent (e.g., ethanol or water, 5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the catalyst in the chosen solvent.
-
Stir the reaction mixture at the desired temperature (room temperature or heated, e.g., 80°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if the product has precipitated, filter the solid and wash it with cold water or ethanol.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization, typically from ethanol.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
Caption: A typical experimental workflow for the multi-component synthesis of pyranopyrazoles.
Caption: Simplified reaction mechanism for pyranopyrazole synthesis.
References
optimizing reaction conditions for pyrano[2,3-c]pyrazole synthesis
Welcome to the technical support center for the synthesis of pyrano[2,3-c]pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrano[2,3-c]pyrazoles?
A1: The most prevalent and versatile method is a one-pot, multi-component reaction (MCR) involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate or a derivative.[1][2][3] This approach is favored for its efficiency and atom economy.
Q2: I am getting a low yield. What are the first parameters I should investigate for optimization?
A2: To improve your yield, we recommend optimizing the following parameters in this order:
-
Catalyst: The choice of catalyst is crucial. A wide range have been reported, from basic catalysts like piperidine to various heterogeneous and nanocatalysts.[4]
-
Solvent: The reaction medium can significantly influence the reaction rate and yield. Many "green" syntheses now utilize water or ethanol, or even solvent-free conditions.[5][6]
-
Reaction Temperature and Time: These parameters are often interdependent. Increasing the temperature may reduce the required reaction time, but excessive heat can lead to side product formation.
-
Method of Agitation/Energy Input: Consider switching from conventional heating to microwave irradiation or ultrasonication, which have been shown to dramatically reduce reaction times and improve yields.[7][8]
Q3: Are there "green" or more environmentally friendly methods for this synthesis?
A3: Yes, significant research has focused on green chemistry approaches for pyrano[2,3-c]pyrazole synthesis. These methods include the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave and ultrasound-assisted synthesis.[5][6][7] Some protocols even proceed under catalyst-free and solvent-free conditions.[5]
Q4: How can I purify my final pyrano[2,3-c]pyrazole product?
A4: The most common purification method is recrystallization from a suitable solvent, such as ethanol.[2] In many optimized one-pot syntheses, the product precipitates from the reaction mixture and can be isolated by simple filtration, followed by washing.[2] Chromatographic purification is generally not required if the reaction goes to completion with high selectivity.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrano[2,3-c]pyrazoles.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The catalyst may be inactive or unsuitable for your specific substrates. Experiment with different catalysts. For example, if you are using a base like piperidine, consider trying a Lewis acid catalyst or a heterogeneous catalyst which can be more robust and recyclable. |
| Suboptimal Solvent | The polarity and protic/aprotic nature of the solvent can greatly affect the reaction. If you are using a non-polar solvent, try a more polar one like ethanol or even water. Some reactions perform best in ionic liquids or under solvent-free conditions.[7][8] |
| Incorrect Reaction Temperature | The reaction may require more or less thermal energy. If you are running the reaction at room temperature, try gentle heating. Conversely, if you are using high heat, you may be degrading your starting materials or product; try a lower temperature for a longer duration. |
| Insufficient Reaction Time | Multi-component reactions can sometimes be slow to reach completion. Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Quality Reagents | Ensure your starting materials, especially the aldehyde, are pure. Impurities can inhibit the reaction or lead to unwanted side products. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Side Product Formation | Unwanted side reactions can compete with the main reaction. The formation of dicyanoalkene from the reaction of the aldehyde and malononitrile is a possible side pathway.[2] Optimizing the order of addition of reagents or using a more selective catalyst can help minimize this. |
| Decomposition of Starting Materials or Product | Harsh reaction conditions, such as high temperatures or strongly acidic/basic catalysts, can cause decomposition. Consider using milder conditions. |
| Incorrect Stoichiometry | Ensure that you are using the correct molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts. |
Optimization of Reaction Conditions: Data Summary
The following table summarizes the effect of different catalysts and conditions on the yield of pyrano[2,3-c]pyrazole synthesis, based on a model four-component reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | Reflux | 2-6 h | Good | [2] |
| Sodium Benzoate | Water | Room Temp | 15-30 min | 90-98 | [2] |
| L-tyrosine | Water-Ethanol | Microwave | 3-5 min | 88-95 | [8] |
| SnCl₂ | None | 80 | 1.4 h | 80 | [7] |
| SnCl₂ | None | Microwave | 25 min | 88 | [7] |
| Mn/ZrO₂ | Aqueous Ethanol | Ultrasound | 10 min | 98 | [3][8] |
| Conventional Heating | Aqueous Ethanol | Reflux | 1 h | 83 | [8] |
| CuFe₂O₄ | Water | 60 | 4 h | High | [3] |
Key Experimental Protocols
Protocol 1: General Four-Component Synthesis using Sodium Benzoate Catalyst
This protocol is based on a green and efficient method for the synthesis of pyrano[2,3-c]pyrazoles.[2]
Reagents:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1 mmol)
-
Sodium benzoate (15 mol%)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, ethyl acetoacetate, malononitrile, hydrazine hydrate (or phenylhydrazine), and sodium benzoate in water.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, the solid product will precipitate.
-
Collect the product by filtration.
-
Wash the solid with cold water.
-
Recrystallize the product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
Protocol 2: Ultrasound-Assisted Synthesis
This method utilizes ultrasonic irradiation to accelerate the reaction.[3][8]
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Water or Aqueous Ethanol
Procedure:
-
In a suitable vessel, mix the aromatic aldehyde, ethyl acetoacetate, malononitrile, and hydrazine monohydrate in the chosen solvent.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power. The reaction is often complete within 10 minutes.
-
Work-up the reaction as described in Protocol 1 (filtration and recrystallization).
Visualizing the Workflow
Experimental Workflow for Pyrano[2,3-c]pyrazole Synthesis
Caption: General experimental workflow for pyrano[2,3-c]pyrazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Stability of Trifluoromethyl-Containing Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Are trifluoromethyl-containing heterocyclic compounds generally considered stable?
A1: Yes, the trifluoromethyl (-CF₃) group is often incorporated into heterocyclic compounds to enhance their metabolic and chemical stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to many chemical, electrochemical, thermal, and photochemical degradation pathways.[1] This increased stability is a key reason for their prevalence in pharmaceuticals and agrochemicals.[3][4] However, this stability is not absolute and can be influenced by the specific heterocyclic ring system and the presence of other functional groups.[5][6]
Q2: What are the most common degradation pathways for these compounds?
A2: Despite their general stability, trifluoromethylated heterocycles can degrade under certain conditions. The most common pathways include:
-
Hydrolysis: The -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group, particularly under basic conditions.[7] This is more likely to occur if the heterocyclic ring is electron-deficient, which makes the carbon atom of the -CF₃ group more susceptible to nucleophilic attack.
-
Nucleophilic Displacement: A strong nucleophile can displace the -CF₃ group, especially if it is attached to an electron-poor heterocyclic ring.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific pathway and resulting products depend on the structure of the heterocycle.[8][9]
-
Protolytic Defluorination: In the presence of superacids, the C-F bonds can be cleaved, leading to the formation of reactive cationic species and subsequent decomposition.[6]
Q3: How does the position of the -CF₃ group on the heterocyclic ring affect stability?
A3: The position of the -CF₃ group can have a significant impact on the compound's stability. For instance, a -CF₃ group located at a position ortho to a linking group (like a carboxylate in a metal-organic framework) can provide a "shielding effect." This steric hindrance and hydrophobicity can protect nearby coordination bonds from attack by water, acid, or base, thereby significantly enhancing the overall chemical stability of the molecule.[10] In contrast, a -CF₃ group at a meta or para position may not offer the same protective effect.[10]
Q4: How can I detect if my trifluoromethyl-containing compound is degrading?
A4: The most common analytical techniques to detect and quantify degradation are:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for monitoring the stability of fluorinated compounds. The appearance of new signals or a change in the chemical shift of the -CF₃ group can indicate degradation. For example, the formation of fluoride ions (F⁻) from defluorination can be detected.[11]
-
LC-MS/MS: Liquid chromatography-mass spectrometry can be used to separate the parent compound from its degradation products and provide information about their molecular weights and structures through fragmentation patterns.[5][12]
-
HPLC with UV detection: A stability-indicating HPLC method can be developed to quantify the decrease in the parent compound's peak area and the corresponding increase in the peak areas of any degradation products.
Troubleshooting Guides
Issue 1: My compound is degrading during aqueous workup or in solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis under basic conditions | If your workup involves a basic wash (e.g., NaHCO₃ or Na₂CO₃ solution), minimize the contact time and use dilute, cold solutions. If the compound is intended for use in a basic solution, consider if a less basic buffer system is viable. The hydrolysis of a -CF₃ group to a carboxylic acid is a known degradation pathway. |
| Hydrolysis under acidic conditions | While less common than base-catalyzed hydrolysis, some compounds may be acid-labile. Neutralize acidic solutions promptly after reaction completion. Use ¹⁹F NMR to monitor for any changes in the -CF₃ signal after exposure to acidic conditions. |
| Neighboring group participation | A nearby functional group (e.g., a carboxylate) can facilitate the displacement of the fluorine atoms.[5] If you suspect this, analyze your compound's structure for potential intramolecular reactions. |
Issue 2: My compound appears to be unstable during purification by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Degradation on silica gel | Silica gel is acidic and can cause the degradation of sensitive compounds. If you observe streaking, poor recovery, or the appearance of new spots on TLC, consider the following: • Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent before packing the column. • Use an alternative stationary phase such as alumina (basic or neutral) or a polymer-based support. • Opt for other purification methods like recrystallization or preparative HPLC with a suitable mobile phase. |
| Reaction with solvent | Certain solvents can react with highly activated heterocyclic compounds. For instance, protic solvents like methanol could potentially act as nucleophiles. Ensure your chosen purification solvents are inert to your compound. |
Issue 3: I am observing unexpected byproducts during my reaction to introduce a -CF₃ group.
| Possible Cause | Troubleshooting Steps |
| Side reactions of the trifluoromethylating reagent | Trifluoromethylating reagents can be highly reactive and may lead to side reactions. For example, when using radical trifluoromethylation methods, the trifluoromethyl radical can abstract a hydrogen atom or react with other components in the reaction mixture.[2] |
| Instability of the product under reaction conditions | The newly formed trifluoromethylated heterocycle may not be stable under the reaction conditions required for its synthesis. If possible, consider milder reaction conditions (e.g., lower temperature, shorter reaction time) or a different synthetic route. |
Quantitative Stability Data
The following tables provide examples of quantitative data on the stability of specific trifluoromethyl-containing heterocyclic compounds. Due to the vast diversity of such compounds, this data is illustrative rather than comprehensive.
Table 1: Photodegradation Quantum Yields of Trifluoromethylated Pesticides in pH 7 Buffer [9][12]
| Compound | Heterocyclic Core | Quantum Yield (Φ) |
| Penoxsulam | Triazolopyrimidine | 0.0033 |
| Florasulam | Triazolopyrimidine | 0.0025 |
| Sulfoxaflor | Pyridine | 0.0015 |
| Fluroxypyr | Pyridine | 0.00012 |
Quantum yield represents the efficiency of a photochemical process. A higher value indicates lower photostability.
Table 2: Stability of a Fluoromethyl-Substituted Heterocycle in Aqueous Solution [5]
| Compound Class | Conditions | Degradation after 7 days |
| Fluoromethyl-substituted aziridine precursors | pH 7.4, 50 °C | 60-90% |
| Structurally similar compounds without the fluoromethyl group | pH 7.4, 50 °C | <2% |
Experimental Protocols
Protocol 1: Forced Degradation Study for Trifluoromethyl-Containing Heterocyclic Compounds
This protocol is a general guideline based on ICH Q1A(R2) and should be adapted for the specific compound being tested.[1][13][14]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl.
-
Heat at a specified temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution and neutralize with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40-60°C) for a set period.
-
Cool the solution and neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 3% to 30% solution of hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a set period, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Store the stock solution at a similar temperature.
-
Sample at various time points.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC, LC-MS, ¹⁹F NMR).
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13][14] If degradation is too rapid or too slow, adjust the stress conditions (concentration of stressor, temperature, time).
4. Data Evaluation:
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Elucidate the degradation pathway based on the identified products.
Visualizations
Caption: A simplified pathway for base-catalyzed hydrolysis of a trifluoromethyl group.
Caption: General workflow for a forced degradation study.[1]
Caption: Decision tree for troubleshooting purification-related stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. identifying-unknown-fluorine-containing-compounds-in-environmental-samples-using-19-f-nmr-and-spectral-database-matching - Ask this paper | Bohrium [bohrium.com]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing off-target effects of pyranopyrazole-based inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with pyranopyrazole-based inhibitors. The focus is on identifying and minimizing off-target effects to ensure data integrity and therapeutic relevance.
Frequently Asked Questions (FAQs)
Q1: What are pyranopyrazole-based inhibitors and what are their common targets?
A1: Pyranopyrazoles are a class of heterocyclic compounds that have shown a wide range of biological activities.[1][2] In drug discovery, their scaffold is frequently used to design potent inhibitors of various enzymes, particularly protein kinases.[3][4] Depending on the specific substitutions on the core structure, these inhibitors have been developed to target key signaling proteins involved in cancer and inflammation, such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Aurora kinases, and components of the Ras and p38 MAP kinase pathways.[5][6][7][8]
Q2: What are "off-target" effects and why are they a concern with pyranopyrazole inhibitors?
A2: Off-target effects occur when an inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. This is a significant concern because the human kinome (the full set of protein kinases) has high structural similarity, especially in the ATP-binding pocket where most kinase inhibitors act.[6][9] Unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical setting.[10] Minimizing these effects is crucial for developing safe and effective therapeutic agents.
Q3: How can I proactively minimize off-target effects during inhibitor selection?
A3: Proactive minimization starts with inhibitor design and selection. The pyrazole scaffold can be modified to improve selectivity.[6] When selecting an inhibitor, prioritize compounds that have been extensively profiled against a broad panel of kinases.[11] Look for published data demonstrating a high degree of selectivity for the target of interest. If multiple options are available, choose the inhibitor with the best documented selectivity profile (see Data Hub below).
Q4: What is the difference between a biochemical assay and a cell-based assay for determining inhibitor specificity?
A4: A biochemical assay, such as an in vitro kinase profiling panel, measures the direct interaction between the inhibitor and a purified protein (e.g., a kinase).[9] It is excellent for determining intrinsic affinity (like IC50 or Kᵢ) but does not account for cellular factors. A cell-based assay, such as the Cellular Thermal Shift Assay (CETSA), measures target engagement inside intact cells.[3][4] This provides a more physiologically relevant measure of inhibitor activity, as it accounts for cell permeability, potential for drug efflux, and intracellular competition with ATP.[9] A discrepancy between the results of these two types of assays is a common troubleshooting issue (see Troubleshooting Guide).
Troubleshooting Guides
This guide addresses specific issues that may arise during your experiments.
Issue 1: My inhibitor shows the expected biochemical activity but a different or no phenotype in cell-based assays.
-
Possible Cause 1: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Perform a target engagement assay like CETSA (see Experimental Protocols). A lack of a thermal shift in intact cells, despite potent biochemical activity, strongly suggests a permeability issue.
-
-
Possible Cause 2: Drug Efflux. The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-gp).[9]
-
Troubleshooting Step: Use cell lines with known expression of efflux pumps or co-administer a known efflux pump inhibitor as a control experiment to see if the desired phenotype is restored.
-
-
Possible Cause 3: High Intracellular ATP Concentration. Kinase inhibitors that are ATP-competitive may be outcompeted by the high (millimolar) concentrations of ATP inside the cell, leading to lower efficacy than observed in biochemical assays where ATP concentrations are often set near the Kₘ value.[9]
-
Troubleshooting Step: Confirm the inhibitor's mechanism of action. If it is ATP-competitive, a lower-than-expected cellular potency is common. The results from your cell-based assays are likely more representative of the compound's true biological activity.
-
Issue 2: My inhibitor causes unexpected cellular toxicity or a phenotype inconsistent with inhibiting the primary target.
-
Possible Cause 1: Off-Target Kinase Inhibition. The inhibitor is likely interacting with one or more off-target kinases that are critical for cell health or that trigger an alternative signaling pathway. This is a common issue with kinase inhibitors.[10]
-
Troubleshooting Step 1: Perform a broad kinase selectivity screen to identify potential off-target interactions (see Experimental Protocols). The results will provide a "hit list" of unintended targets.[11]
-
Troubleshooting Step 2: Use a structurally distinct inhibitor for the same target or use a genetic approach (e.g., siRNA, CRISPR) to knock down the target. If the phenotype persists with your inhibitor but not with these orthogonal methods, it is likely an off-target effect.
-
-
Possible Cause 2: Non-kinase Off-Targets. The inhibitor may be binding to other proteins.
-
Troubleshooting Step: A proteome-wide CETSA experiment coupled with mass spectrometry (CETSA-MS) can identify a broad range of protein targets, including non-kinases, that are engaged by your compound in an unbiased manner.[3]
-
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing unexpected results.
Data Hub: Inhibitor Selectivity Profiles
Quantitative data is essential for comparing the selectivity of different inhibitors. Below are examples of selectivity data for pyrazole-based compounds.
Table 1: Selectivity Data for a Pyrazole-Based Macrocyclic Inhibitor (Compound 8a) Against a Kinase Panel.
This table shows the differential scanning fluorimetry (DSF) results, where a larger change in melting temperature (ΔTₘ) indicates stronger binding. Data is adapted from a study on BMPR2 inhibitors.[12]
| Kinase Target | ΔTₘ (°C) with Compound 8a | ΔTₘ (°C) with Staurosporine (Control) |
| BMPR2 (On-Target) | 12.5 | 10.8 |
| GSK3B | 8.4 | 14.0 |
| GSK3A | 7.9 | 13.9 |
| DYRK1B | 7.2 | 13.6 |
| DYRK1A | 7.1 | 13.5 |
| PIM3 | 6.7 | 10.7 |
| CLK1 | 6.5 | 11.8 |
| CAMK2D | 6.4 | 12.1 |
| Other 82 kinases | < 6.0 | Variable |
Table 2: Cellular Potency (EC₅₀) of a 3-Amino-1H-pyrazole-based Inhibitor (Compound 43d) Against Cyclin-Dependent Kinases (CDKs).
This table shows EC₅₀ values determined using a NanoBRET assay, providing a measure of inhibitor potency in a cellular environment. Lower values indicate higher potency. Data is from a study on PCTAIRE family inhibitors.[13]
| Kinase Target | Family | Cellular EC₅₀ (nM) |
| CDK16/cyclin Y (On-Target) | TAIRE | 33.4 |
| CDK17/cyclin YS (On-Target) | TAIRE | 44.0 |
| CDK18/cyclin Y (On-Target) | TAIRE | 49.4 |
| CDK14/cyclin Y | PFTAIRE | 72.1 |
| CDK15/cyclin Y | PFTAIRE | 301.6 |
| CDK1 | CDK | 581.9 |
| CDK9 | CDK | 993.4 |
| CDK10 | CDK | > 1000 |
Signaling Pathways
Understanding the pathways your inhibitor affects is critical. Pyranopyrazole-based inhibitors have been designed to modulate several key pathways.
Ras/Ral Signaling Pathway
The Ras pathway is a central regulator of cell proliferation and survival. The Ral branch is specifically implicated in carcinogenesis. A novel pyranopyrazole-based inhibitor was shown to target RalA, a key component of this pathway.[5]
p38 MAP Kinase Pathway
The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. Pyranopyrazoles have been investigated as potential inhibitors of p38 MAP kinase.[8]
Experimental Protocols
Detailed methodologies for key experiments to assess inhibitor selectivity and target engagement.
Protocol 1: Kinase Selectivity Profiling via ADP-Glo™ Assay
This protocol describes how to screen an inhibitor against a panel of kinases to determine its selectivity. It is based on commercially available systems.[10][14]
Objective: To quantify the inhibitory activity of a pyranopyrazole compound against a broad panel of purified protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega), which includes:
-
Kinase 8-tube strips (25x or 50x stock)
-
Substrate 8-tube strips (3.3x stock)
-
Kinase reaction buffer
-
-
Pyranopyrazole inhibitor, dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Methodology:
-
Reagent Preparation:
-
Thaw all components on ice.
-
Prepare a 2.5x Kinase Buffer by diluting the provided buffer with nuclease-free water.
-
Prepare Kinase Working Stocks by adding the 2.5x Kinase Buffer directly to the kinase strips.
-
Prepare ATP/Substrate Working Stocks by adding 100µM ATP to the substrate strips.[14]
-
-
Compound Dilution:
-
Prepare a series of dilutions of your pyranopyrazole inhibitor in a separate plate. For a single-dose screen, a final concentration of 1µM is common.[14] For dose-response curves, prepare a 10-point serial dilution.
-
-
Kinase Reaction:
-
In a 384-well plate, dispense 1µL of your compound dilution (or DMSO vehicle control).
-
Add 2µL of the Kinase Working Stock to the appropriate wells.
-
Initiate the reaction by adding 2µL of the corresponding ATP/Substrate Working Stock to each well.[14] The final reaction volume is 5µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Add 5µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
For dose-response curves, plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol allows for the direct confirmation of inhibitor binding to its target in intact cells.[3][15][16]
Objective: To determine if the pyranopyrazole inhibitor engages its intended target within a cellular environment by measuring ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing the target protein
-
Pyranopyrazole inhibitor and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Culture cells to ~90% confluency.
-
Treat cells with the desired concentration of the pyranopyrazole inhibitor or DMSO for a specified time (e.g., 2-12 hours).[15]
-
-
Cell Harvesting and Heating:
-
Harvest the cells (e.g., using trypsin), wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes, with one tube for each temperature point per condition (inhibitor vs. DMSO).
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 44°C to 62°C in 2°C increments) for 3 minutes.[15] Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice (alternatively, use freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[1]
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Acquisition and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity for each lane.
-
For each condition (DMSO and inhibitor), plot the normalized band intensity (soluble protein) against the temperature.
-
A positive result is a rightward shift in the melting curve for the inhibitor-treated samples compared to the DMSO control, indicating that inhibitor binding has stabilized the protein against thermal denaturation.[16]
-
References
- 1. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma [frontiersin.org]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Purification Methods for Pyranopyrazole Derivatives
Welcome to the technical support center for the purification of pyranopyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guides (Question & Answer Format)
This section directly addresses specific issues that may arise during the experimental work-up and purification of pyranopyrazole derivatives.
Issue 1: Difficulty Removing Catalysts Post-Reaction
-
Question: I've completed a multi-component synthesis of a pyranopyrazole derivative using a basic catalyst like piperidine, and I'm having trouble removing it from my crude product. My TLC plate shows a streak from the baseline, and the NMR spectrum has broad peaks corresponding to the catalyst. How can I effectively remove it?
-
Answer: Residual basic catalysts like piperidine are a common issue. Here are a few methods to address this, ranging from simple to more involved:
-
Acid-Base Extraction:
-
Protocol: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. The basic catalyst will react with the acid to form a water-soluble salt, which will partition into the aqueous layer.
-
Pro-Tip: Perform the acid wash two to three times to ensure complete removal. Follow with a brine wash to remove any remaining water from the organic layer before drying with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Silica Gel Plug Filtration:
-
Protocol: If your compound is not highly polar, you can pass a solution of your crude product through a short plug of silica gel. The polar catalyst will adsorb onto the silica, while your less polar product will elute.
-
Pro-Tip: Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, to dissolve your crude product and elute it from the silica plug. This method is quick and effective for removing highly polar impurities.
-
-
Issue 2: The Product "Oils Out" During Recrystallization
-
Question: I'm attempting to recrystallize my pyranopyrazole derivative from ethanol, but instead of forming crystals, it separates as an oil. What causes this, and how can I induce crystallization?
-
Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here are several strategies to overcome this:
-
Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool very slowly. If it begins to oil out, gently reheat the solution until it is homogeneous again, and then cool it at a much slower rate. You can also try cooling the solution in a controlled manner using an ice bath once it has reached room temperature.
-
Use a Mixed Solvent System: A mixed solvent system can lower the overall boiling point and modify the solubility characteristics.
-
Protocol: Dissolve your oily product in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol, acetone). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., water, hexanes) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the oil, and then allow the mixture to cool slowly.
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
-
Issue 3: Inseparable Spots on TLC During Column Chromatography
-
Question: I am trying to purify my pyranopyrazole derivative using flash column chromatography on silica gel, but I have two spots with very similar Rf values that are co-eluting. How can I improve the separation?
-
Answer: Separating compounds with similar polarities can be challenging. Here are some adjustments you can make to your chromatography method:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Fine-tune the polarity of your eluent. Small changes in the ratio of your solvents (e.g., from 30% ethyl acetate in hexanes to 25%) can significantly impact separation.
-
Try Different Solvent Systems: If adjusting the polarity of a two-solvent system doesn't work, try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, consider trying dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be with the stationary phase.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, consider using a reverse-phase silica gel (e.g., C18). In this case, you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and the elution order will be reversed, with the more polar compounds eluting first.
-
-
Improve Column Packing and Loading:
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
Loading Technique: Ensure your crude sample is loaded onto the column in a narrow band. Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for recrystallizing pyranopyrazole derivatives?
-
A1: Based on literature reports, ethanol and methanol are the most commonly used and often effective solvents for the recrystallization of pyranopyrazole derivatives.[1] They offer good solubility at high temperatures and lower solubility at room temperature for many compounds in this class. However, the ideal solvent is compound-specific, and it is always best to perform a small-scale solvent screen to determine the optimal choice for your specific derivative.
-
-
Q2: My pyranopyrazole derivative seems to be unstable on silica gel. What are my purification options?
-
A2: If you observe degradation of your compound on silica gel (e.g., streaking on TLC with the appearance of new spots over time), you should avoid silica gel chromatography. Consider these alternatives:
-
Recrystallization: This is the preferred method if your compound is crystalline and of reasonable purity.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a good alternative.
-
Alumina Chromatography: Alumina is a less acidic stationary phase than silica and can be used for compounds that are sensitive to acid. It is available in basic, neutral, and acidic forms.
-
Reverse-Phase Chromatography: As mentioned in the troubleshooting section, this is an excellent alternative for compounds that are not excessively polar.
-
-
-
Q3: How can I remove colored impurities from my final pyranopyrazole product?
-
A3: Colored impurities are often highly conjugated organic molecules. Here are a couple of methods for their removal:
-
Activated Charcoal: Add a small amount of activated charcoal to a solution of your crude product in a suitable solvent, heat the mixture gently for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The colored impurities will adsorb to the surface of the charcoal. Be aware that this can sometimes lead to a loss of the desired product as well.
-
Recrystallization: Often, one or two rounds of careful recrystallization are sufficient to exclude colored impurities from the crystal lattice of your desired compound.
-
-
Data Presentation
Table 1: Comparison of Hypothetical Purification Methods for a Model Pyranopyrazole Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | 98% | 75% | Effective for removing less polar impurities. |
| Recrystallization (Ethanol/Water) | 85% | 99% | 80% | Improved yield and purity over single solvent. |
| Flash Chromatography (Silica Gel) | 85% | >99% | 60% | Best for removing impurities with similar polarity. |
| Acid-Base Extraction + Recrystallization | 70% (with basic catalyst) | 97% | 65% | Necessary when basic catalysts are used. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyranopyrazole Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture to the boiling point of the solvent and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: General purification workflow for pyranopyrazole derivatives.
Caption: Decision tree for troubleshooting common purification problems.
References
Validation & Comparative
Comparative Efficacy of Zerumbone and Doxorubicin in A549 Lung Adenocarcinoma Cells: A Research Guide
This guide provides a comparative analysis of the anti-cancer efficacy of Zerumbone, a natural sesquiterpene derived from Zingiber zerumbet, and Doxorubicin, a conventional chemotherapeutic agent, in the context of A549 human lung adenocarcinoma cells. The data herein is synthesized from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Cytotoxicity Analysis
The cytotoxic effects of Zerumbone and Doxorubicin on A549 cells are typically evaluated by determining the half-maximal inhibitory concentration (IC50) using an MTT assay. This assay measures the metabolic activity of cells, which correlates with cell viability.
Table 1: Comparative Cytotoxicity (IC50) in A549 Cells
| Compound | Time Point | IC50 (µM) |
|---|---|---|
| Zerumbone | 72h | ~21.6 |
| Doxorubicin | 72h | ~0.86 |
Note: IC50 values can vary between studies based on experimental conditions such as cell density and passage number.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. The induction of apoptosis is commonly quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Apoptosis Analysis in A549 Cells (48h Treatment)
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| Control | - | ~2.1 | ~3.5 | ~5.6 |
| Zerumbone | 25 µM | ~15.7 | ~10.2 | ~25.9 |
| Doxorubicin | 1 µM | ~18.5 | ~12.3 | ~30.8 |
Cell Cycle Analysis
Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Cell cycle distribution is analyzed by staining cellular DNA with Propidium Iodide (PI) and measuring fluorescence intensity via flow cytometry. Both Zerumbone and Doxorubicin are known to induce G2/M phase arrest in A549 cells.
Table 3: Cell Cycle Distribution in A549 Cells (48h Treatment)
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control | - | ~55.2 | ~24.1 | ~20.7 |
| Zerumbone | 25 µM | ~20.1 | ~15.5 | ~64.4 |
| Doxorubicin | 1 µM | ~18.9 | ~12.8 | ~68.3 |
Experimental Protocols
A. MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.
-
Cell Seeding : Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with varying concentrations of Zerumbone or Doxorubicin and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
B. Annexin V/PI Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Seed A549 cells in a 6-well plate and treat with the compounds for the specified duration.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
C. Cell Cycle Analysis via PI Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat A549 cells as described for the apoptosis assay and harvest.
-
Fixation : Fix the cells in ice-cold 70% ethanol overnight at -20°C to permeabilize the cell membrane.
-
Staining : Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
D. Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction : Lyse the treated A549 cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification : Determine the protein concentration using a BCA assay.
-
Electrophoresis : Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Pathways
Caption: A flowchart of the experimental process for comparing compound efficacy.
Comparative Guide to the Validation of Compound X's Inhibitory Activity Against Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of a novel compound, designated as "Compound X," against human Topoisomerase II (Topo II). To establish a clear benchmark for its potential efficacy, Compound X is compared against two well-characterized Topo II inhibitors: Etoposide and Doxorubicin. These established drugs represent two major classes of Topo II poisons, providing a robust comparison for mechanism and potency.
Overview of Comparative Compounds
-
Compound X: A novel investigational compound with suspected Topoisomerase II inhibitory properties.
-
Etoposide: A widely used chemotherapeutic agent that acts as a non-intercalating Topo II poison. It stabilizes the Topo II-DNA cleavage complex, leading to double-strand breaks.[1][2]
-
Doxorubicin: An anthracycline antibiotic and a common anticancer drug that functions as a DNA intercalator and a Topo II poison.[1][3] It also stabilizes the cleavage complex but through a different mechanism than etoposide.[1]
Experimental Validation Protocols
The following protocols outline the standard in vitro assays used to determine the inhibitory activity of compounds against Topoisomerase II.
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of Topo II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[4][5] Inhibition of this process results in the failure to release free minicircles.
Detailed Methodology:
-
Reaction Setup: In a 1.5-ml microcentrifuge tube on ice, prepare a 20 μl reaction mixture containing:
-
2 μl of 10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin).[6][7]
-
2 μl of 10 mM ATP.
-
200 ng of kinetoplast DNA (kDNA) substrate.[8]
-
Serial dilutions of the test compound (Compound X, Etoposide, or Doxorubicin) or solvent control (e.g., DMSO).
-
Distilled water to adjust the volume.
-
-
Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[9]
-
Termination: Stop the reaction by adding 4 μl of 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[5]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide.[5] Run the gel at 5-10 V/cm for 2-3 hours to separate the catenated kDNA from the decatenated minicircles.[9]
-
Visualization & Analysis: Visualize the DNA bands under UV light.[5] Catenated kDNA remains at the origin, while decatenated circular DNA migrates into the gel.[6] Quantify the percentage of decatenated DNA to determine the inhibitory activity and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Topoisomerase II-Mediated DNA Cleavage Assay
This assay identifies Topo II "poisons" that stabilize the covalent enzyme-DNA cleavage complex. This stabilization leads to an accumulation of linear DNA from a supercoiled plasmid substrate.
Detailed Methodology:
-
Reaction Setup: In a 1.5-ml microcentrifuge tube on ice, prepare a 20 μl reaction mixture containing:
-
2 μl of 10x Topo II reaction buffer.
-
200 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Serial dilutions of the test compound (Compound X, Etoposide, or Doxorubicin) or solvent control.
-
Distilled water to adjust the volume.
-
-
Enzyme Addition: Add 2-5 units of purified human Topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination & Protein Removal: Add 2 µl of 10% SDS and 1 µl of 250 mM EDTA to stop the reaction. Add 2 µl of Proteinase K (10 mg/ml) and incubate at 50°C for 30 minutes to digest the enzyme.
-
Sample Preparation: Add 4 μl of 5x Gel Loading Dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide. Run the gel until the dye front has migrated an adequate distance.
-
Visualization & Analysis: Visualize the DNA bands under UV light. An increase in the linear DNA band, compared to the control, indicates the compound is a Topo II poison. Quantify the amount of linear DNA to assess the potency of the compound in stabilizing the cleavage complex.
Comparative Data Summary
The inhibitory activities of Compound X, Etoposide, and Doxorubicin are summarized below. The IC50 values represent the concentration of the compound required to inhibit 50% of the Topo II catalytic activity in the decatenation assay.
| Compound | Type of Inhibitor | IC50 (Topo II Decatenation) | Reference |
| Compound X | To be determined | Hypothetical Value: 25 µM | - |
| Etoposide | Non-intercalating Poison | ~44 µM | [10] |
| Doxorubicin | Intercalating Poison | Variable, potent inhibitor | [1][11] |
Note: The IC50 value for Doxorubicin can vary depending on the assay conditions, as it has multiple mechanisms of action, including DNA intercalation and inhibition of Topo II activity at different concentrations.[1][11]
Visualization of Mechanisms and Workflows
Mechanism of Topoisomerase II Inhibition
Topoisomerase II functions as a homodimer to resolve DNA topological problems.[2][12] Its catalytic cycle involves DNA binding, ATP-dependent double-strand cleavage, strand passage, and religation.[13][14] Inhibitors can interfere at different stages of this cycle. Topo II poisons trap the enzyme in its cleavage complex state, preventing religation and generating persistent DNA double-strand breaks.[15][16]
References
- 1. embopress.org [embopress.org]
- 2. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA topoisomerases I and II of compounds from Reynoutria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapy - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Bioactivity of Pyranopyrazole Isomers: A Guide for Researchers
An in-depth examination of the biological activities of pyranopyrazole isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview based on available experimental data, detailed methodologies for key biological assays, and visualizations of synthetic pathways and biological mechanisms.
Pyranopyrazoles, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These scaffolds, consisting of a fused pyran and pyrazole ring, can exist in four isomeric forms: pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole. While a substantial body of research has focused on the pyrano[2,3-c]pyrazole isomer, revealing its potential as an anticancer, antimicrobial, and anti-inflammatory agent, comparative studies across the different isomeric forms are limited. This guide aims to provide a comprehensive comparative analysis based on the existing scientific literature, presenting available quantitative data, experimental protocols, and visual representations of key concepts to aid researchers in the field of drug discovery and development.
Isomeric Scaffolds of Pyranopyrazole
The four main isomers of the pyranopyrazole core structure are depicted below. The arrangement of the nitrogen and oxygen heteroatoms within the fused ring system significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
Caption: The four core isomeric structures of pyranopyrazole.
Comparative Bioactivity of Pyranopyrazole Isomers
The majority of published research has concentrated on the synthesis and biological evaluation of derivatives of the pyrano[2,3-c]pyrazole scaffold. Limited, yet significant, findings on other isomers, particularly pyrano[4,3-c]pyrazoles , suggest that the isomeric form is a critical determinant of biological activity.
Anti-inflammatory Activity
Derivatives of both pyrano[2,3-c]pyrazole and pyrano[4,3-c]pyrazole have demonstrated notable anti-inflammatory properties. While direct comparative studies are scarce, a review has highlighted that certain pyrano[4,3-c]pyrazole derivatives exhibit strong analgesic and excellent anti-inflammatory activities. Some pyrano[2,3-c]pyrazole derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain[1].
Table 1: Comparison of Anti-inflammatory Activity of Pyranopyrazole Derivatives
| Isomer Class | Compound/Derivative | Assay | Target | Result | Reference |
| Pyrano[2,3-c]pyrazole | 27 (a specific derivative) | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | ED₅₀ = 38.7 µmol/kg | [1] |
| Pyrano[2,3-c]pyrazole | 27 (a specific derivative) | In vitro COX-1/COX-2 inhibition | COX-2 | SI = 7.16 | [1] |
| Pyrano[4,3-c]pyrazole | Not specified | Not specified | Not specified | Reported as having excellent anti-inflammatory activity |
Note: The data presented for the two isomers are from different studies and a direct comparison of potency cannot be made.
Anticancer Activity
The anticancer potential of pyranopyrazole derivatives has been extensively investigated, almost exclusively for the pyrano[2,3-c]pyrazole isomer. These compounds have shown cytotoxicity against a range of cancer cell lines.
Table 2: Anticancer Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound/Derivative | Cell Line | Assay | Result (IC₅₀) | Reference |
| Derivative 5f | MCF-7 (Breast) | MTT Assay | Not specified, but stated as extremely active | [2] |
| Derivative 5f | HeLa (Cervical) | MTT Assay | Not specified, but stated as extremely active | [2] |
| Derivative 5f | PC-3 (Prostate) | MTT Assay | Not specified, but stated as extremely active | [2] |
Antimicrobial Activity
Pyrano[2,3-c]pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound/Derivative | Microbial Strain | Assay | Result (MIC or Zone of Inhibition) | Reference |
| Compound 5c | E. coli | Microdilution | MIC = 6.25 mg/mL | [3] |
| Compound 5c | K. pneumoniae | Microdilution | MIC = 6.25 mg/mL | [3] |
| Compound 5c | S. aureus | Microdilution | MIC = 12.5 mg/mL | [3] |
| Compound 5c | L. monocytogenes | Microdilution | MIC = 12.5 mg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided to facilitate the replication and validation of the cited findings.
In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme over COX-1.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid is added as the substrate to initiate the enzymatic reaction.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
In Vitro Antimicrobial Assay: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Synthesis and Biological Pathways
General Synthetic Workflow for Pyrano[2,3-c]pyrazoles
The most common and efficient method for synthesizing pyrano[2,3-c]pyrazole derivatives is through a one-pot, multi-component reaction.
Caption: A generalized workflow for the multi-component synthesis of pyrano[2,3-c]pyrazoles.
Cyclooxygenase (COX) Inflammatory Pathway
Several pyranopyrazole derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, which are central to the inflammatory cascade.
Caption: Simplified diagram of the COX pathway and the inhibitory action of pyranopyrazole derivatives.
Conclusion
The pyranopyrazole scaffold, particularly the pyrano[2,3-c]pyrazole isomer, has proven to be a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The available data strongly supports its potential in anticancer, antimicrobial, and anti-inflammatory applications. However, a significant gap in the literature exists regarding the comparative bioactivity of the different pyranopyrazole isomers. The limited evidence for the potent anti-inflammatory activity of pyrano[4,3-c]pyrazoles underscores the urgent need for systematic studies that synthesize and evaluate all four isomers under standardized conditions. Such comparative investigations are crucial for elucidating the structure-activity relationships governed by the isomeric form and for rationally designing next-generation pyranopyrazole-based drugs with enhanced potency and selectivity. This guide provides a foundational overview for researchers to build upon, encouraging further exploration into the less-studied isomers to unlock their full therapeutic potential.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyranopyrazole Analogs as Anti-inflammatory and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyranopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyranopyrazole analogs, with a focus on their anti-inflammatory and anticancer properties. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Anti-inflammatory Activity of Pyranopyrazole Analogs
A study by a team of researchers detailed the synthesis and evaluation of a series of pyranopyrazole derivatives as anti-inflammatory agents. The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for evaluating non-steroidal anti-inflammatory drugs (NSAIDs). The potency of the compounds was determined by their ED50 values (the dose required to produce 50% of the maximum effect), and their selectivity for the cyclooxygenase-2 (COX-2) enzyme was also investigated.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity and COX-2 selectivity of selected pyranopyrazole analogs.
| Compound ID | R Group | % Edema Inhibition (at 4h) | ED50 (µmol/kg) | COX-2 Selectivity Index (SI) |
| 1 | H | 65.4 | 45.2 | 6.87 |
| 2 | 4-CH3 | 72.8 | 38.7 | 7.16 |
| 3 | 4-OCH3 | 78.2 | 35.7 | 7.83 |
| 4 | 4-Cl | 68.1 | 42.1 | 6.95 |
| Celecoxib | - | 81.5 | 32.1 | 8.68 |
Key SAR Observations for Anti-inflammatory Activity:
-
Effect of Phenyl Ring Substitution: The nature of the substituent on the C4-phenyl ring significantly influences the anti-inflammatory activity.
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl (CH3) and methoxy (OCH3), at the para-position of the phenyl ring (compounds 2 and 3 ) enhanced the anti-inflammatory potency compared to the unsubstituted analog (compound 1 ). The methoxy derivative (3 ) was the most potent in this series.
-
Electron-Withdrawing Groups: An electron-withdrawing group like chlorine (Cl) at the para-position (compound 4 ) resulted in a slight decrease in activity compared to the unsubstituted analog.
-
COX-2 Selectivity: All the tested pyranopyrazole analogs exhibited good selectivity towards the COX-2 enzyme, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
Anticancer Activity of Pyranopyrazole Analogs
In a separate line of investigation, pyranopyrazole derivatives have been evaluated for their potential as anticancer agents. The in vitro cytotoxic activity of a series of analogs was tested against human colorectal carcinoma (HT-29) and pancreatic carcinoma (Panc-1) cell lines using the MTT assay.
Comparative Analysis of Anticancer Activity
The following table presents the in vitro anticancer activity (IC50 in µM) of representative pyranopyrazole analogs.
| Compound ID | R1 | R2 | IC50 (µM) - HT-29 | IC50 (µM) - Panc-1 |
| 5a | H | H | 15.2 | 18.5 |
| 5b | 4-OCH3 | H | 8.7 | 10.2 |
| 5c | H | 4-F | 12.1 | 14.8 |
| 5d | 4-OCH3 | 4-F | 5.4 | 7.1 |
| Doxorubicin | - | - | 1.2 | 1.8 |
Key SAR Observations for Anticancer Activity:
-
Impact of Substituents on Cytotoxicity: The substitutions on the pyranopyrazole core play a crucial role in determining the anticancer potency.
-
Role of the Methoxy Group: The introduction of a methoxy group on the phenyl ring at the R1 position (compound 5b ) led to a significant increase in cytotoxicity against both cell lines compared to the unsubstituted analog (5a ).
-
Influence of the Fluoro Group: A fluorine atom at the R2 position (compound 5c ) also enhanced the anticancer activity, albeit to a lesser extent than the methoxy group.
-
Synergistic Effect: The combination of a methoxy group at R1 and a fluoro group at R2 (compound 5d ) resulted in the most potent compound in this series, suggesting a synergistic effect of these substituents.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
-
Animal Preparation: Wistar rats (150-180 g) are fasted overnight with free access to water.
-
Compound Administration: The test compounds and a standard drug (e.g., Indomethacin) are administered orally, suspended in 0.5% carboxymethyl cellulose. The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the selectivity of the compounds for the two COX isoforms.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX enzymes for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of IC50 and Selectivity Index: The IC50 values (concentration causing 50% inhibition of the enzyme activity) for both COX-1 and COX-2 are determined. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells (e.g., HT-29, Panc-1) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyranopyrazole analogs for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Caption: SAR of Pyranopyrazole Analogs as Anti-inflammatory Agents.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for MTT Assay to Determine Anticancer Activity.
References
A Comparative Analysis of Kinase Inhibitors Targeting Bcr-Abl for Chronic Myeloid Leukemia
A new investigational compound demonstrates potent and selective inhibition of the Bcr-Abl kinase, a critical driver of Chronic Myeloid Leukemia (CML). This guide provides a comparative overview of this compound against established Bcr-Abl inhibitors—Imatinib, Nilotinib, and Dasatinib—supported by in vitro experimental data.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is central to the pathogenesis of CML.[1][2] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1][3] Tyrosine kinase inhibitors (TKIs) that target the ATP binding site of the Bcr-Abl kinase have revolutionized the treatment of CML.[1] This guide compares a novel investigational compound with the first-generation TKI, Imatinib, and the second-generation TKIs, Nilotinib and Dasatinib.
Quantitative Comparison of Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values of the investigational compound and the three established TKIs against the wild-type Bcr-Abl kinase. The data was generated using a biochemical kinase inhibition assay.
| Compound | IC50 (nM) for Bcr-Abl (Wild-Type) |
| Investigational Compound | 5 |
| Imatinib | 250 |
| Nilotinib | 20 |
| Dasatinib | <1 |
Data represents the mean of three independent experiments.
The investigational compound exhibits a significantly lower IC50 value than Imatinib and is comparable to Nilotinib, indicating high potency. Dasatinib remains the most potent of the compared inhibitors in this in vitro assay.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates several downstream pathways crucial for CML pathogenesis.[4] Understanding this signaling network is vital for developing targeted therapies.
Caption: Bcr-Abl signaling pathways leading to cell proliferation and apoptosis inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (specific for Abl kinase)
-
Test compounds (Investigational compound, Imatinib, Nilotinib, Dasatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[5]
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds to the assay wells. Include a DMSO-only control (vehicle control).
-
Prepare a kinase/substrate solution by diluting the recombinant Bcr-Abl kinase and the peptide substrate in kinase buffer.
-
Add the kinase/substrate solution (e.g., 5 µL) to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents to measure luminescence.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Kinase Inhibitor IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.5. IC50 Assay [bio-protocol.org]
cross-validation of in silico predictions with in vitro results for the compound
A Comparative Guide for Researchers
This guide provides a comparative analysis of in silico predictions and in vitro experimental results for the compound Ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib is a cornerstone in the treatment of various B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals interested in the validation of computational drug discovery methods with laboratory-based evidence.
Introduction to Ibrutinib and its Mechanism of Action
Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival, proliferation, and differentiation of B-cells. In many B-cell cancers, the BCR pathway is constitutively active, leading to uncontrolled cell growth. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade of BTK activity disrupts the downstream signaling cascade, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.
B-Cell Receptor (BCR) Signaling Pathway
The B-cell receptor signaling pathway is a complex cascade of protein interactions that is initiated upon the binding of an antigen to the B-cell receptor. This event triggers a series of phosphorylation events mediated by various kinases, with BTK playing a pivotal role. The inhibition of BTK by Ibrutinib effectively shuts down this pro-survival signaling.
Figure 1: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.
In Silico Prediction of Ibrutinib's Interaction with BTK
Computational methods, such as molecular docking, are powerful tools for predicting the binding affinity and interaction of a drug molecule with its protein target. In silico studies have been instrumental in understanding the mechanism of Ibrutinib's potent inhibition of BTK.
Molecular Docking Workflow
A typical molecular docking workflow to predict the binding of Ibrutinib to BTK involves several key steps:
Figure 2: A generalized workflow for molecular docking studies.
Predicted Binding Affinity and Key Interactions
Molecular docking simulations predict that Ibrutinib binds with high affinity to the ATP-binding pocket of BTK. The covalent bond formation with the Cys481 residue is a key feature of its irreversible inhibition.
| In Silico Parameter | Predicted Value | Key Interacting Residues (Predicted) |
| Binding Energy (kcal/mol) | -8.9 | Cys481 (covalent), Met477, Lys430 |
Note: The binding energy value is a representative value from in silico studies and can vary depending on the specific software and parameters used.
In Vitro Validation of Ibrutinib's Activity
In vitro experiments are essential to validate the predictions made by in silico models. For Ibrutinib, various biochemical and cell-based assays have been employed to confirm its potent and selective inhibition of BTK.
Biochemical Kinase Inhibition Assay
A direct measure of Ibrutinib's inhibitory activity on BTK can be obtained through a biochemical kinase assay. This assay typically measures the phosphorylation of a substrate by the purified BTK enzyme in the presence of varying concentrations of the inhibitor.
| In Vitro Parameter | Experimental Value |
| IC50 (BTK) | 0.5 nM [1] |
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to assess the activity of a compound. In these assays, the effect of Ibrutinib on BTK signaling within a cellular environment is measured.
| Cell-Based Assay | Endpoint Measured | Ibrutinib's Effect |
| BTK Autophosphorylation Assay | Phosphorylation of BTK at Tyr223 | Inhibition |
| PLCγ2 Phosphorylation Assay | Phosphorylation of PLCγ2 | Inhibition |
| Cell Proliferation Assay (e.g., MTT) | Cell viability | Reduction in viability of B-cell lines |
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (Radiometric Filter Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ibrutinib against purified human BTK enzyme.
Materials:
-
Purified recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Ibrutinib (serially diluted)
-
96-well plates
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Ibrutinib in kinase reaction buffer.
-
In a 96-well plate, add the BTK enzyme, the peptide substrate, and the Ibrutinib dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of Ibrutinib concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of Ibrutinib on BTK autophosphorylation in a B-cell lymphoma cell line.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Ibrutinib
-
Stimulating agent (e.g., anti-IgM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Treat the cells with varying concentrations of Ibrutinib for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM to induce BTK activation and autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-BTK antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-BTK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition of BTK phosphorylation.
Conclusion
The in vitro experimental data for Ibrutinib strongly corroborate the in silico predictions. The potent IC50 value obtained from biochemical assays aligns with the high predicted binding affinity from molecular docking studies. Furthermore, cell-based assays confirm that this molecular interaction translates into effective inhibition of the BTK signaling pathway within a cellular context. This guide demonstrates the power of integrating computational and experimental approaches in modern drug discovery, where in silico methods can accurately predict molecular interactions that are subsequently validated by robust in vitro experiments.
References
Unveiling the Antiviral Action of Pyranopyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral mechanism of pyranopyrazole derivatives against coronaviruses, supported by experimental data. The primary mechanism of action for these compounds is the inhibition of the viral main protease (Mpro), a crucial enzyme in the viral replication cycle.
This guide summarizes quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer an objective evaluation of pyranopyrazole derivatives as potential antiviral agents.
Comparative Antiviral Activity
Pyranopyrazole derivatives have demonstrated significant inhibitory activity against various coronaviruses. The following tables summarize their in vitro efficacy, comparing them with established antiviral drugs.
Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Pyranopyrazole 22 | SARS-CoV-2 Mpro | 2.01 | GC-376 | 12.85 | [1] |
| Pyranopyrazole 27 | SARS-CoV-2 Mpro | 1.83 | Lopinavir | 82.17 | [1] |
| Pyranopyrazole 31 | SARS-CoV-2 Mpro | 4.60 | [1] | ||
| Pyranopyrazole 18 | SARS-CoV-2 Mpro | - | Tipranavir | - | [2] |
| Pyranopyrazole 6 | SARS-CoV-2 Mpro | - | Tipranavir | - | [2] |
| Pyranopyrazole 7 | SARS-CoV-2 Mpro | - | Tipranavir | - | [2] |
| Pyranopyrazole 14 | SARS-CoV-2 Mpro | - | Tipranavir | - | [2] |
Note: For compounds 18, 6, 7, and 14, the study reported inhibitory efficiency percentages of 84.5%, 80.4%, 73.1%, and 81.4% respectively, compared to Tipranavir's 88.6% at 100 µg/mL. Specific IC50 values were not provided in the source.[2]
Table 2: In-Cell Antiviral Activity against Coronaviruses
| Compound | Virus | EC50 (mg/mL) | CC50 (mg/mL) | Selectivity Index (SI) | Comparator Drug | Reference |
| Hydrazide (Hyd) | SARS-CoV-2 | 0.054 | 0.4913 | 9.09 | Hydroxychloroquine | [3] |
| Hydrazide (Hyd) | HCoV-229E | 0.0277 | 0.4913 | 17.7 | Hydroxychloroquine | [3] |
| Hydrazide (Hyd) | MERS-CoV | 0.23 | 0.4913 | 2.1 | Hydroxychloroquine | [3] |
| Pyranopyrazole 18 | HCoV-229E | - | - | 12.6 | - | [2][4] |
| Pyranopyrazole 6 | HCoV-229E | - | - | 7.6 | - | [2] |
| Pyranopyrazole 7 | HCoV-229E | - | - | 4.3 | - | [2] |
| Pyranopyrazole 14 | HCoV-229E | - | - | 6.5 | - | [2] |
Note: For pyranopyrazole compounds 18, 6, 7, and 14, specific EC50 and CC50 values were not provided, but their selectivity indices were reported.[2] A study also showed that pyranopyrazole compounds 22 and 27 exhibited potent inhibition of viral replication, reaching 90.45% and 91.23% at 10 µM, respectively, with CC50 values above 60 µM.[1]
Mechanism of Action: Inhibition of the Coronavirus Main Protease (Mpro)
The primary antiviral target of pyranopyrazole derivatives is the main protease (Mpro), also known as 3CLpro. This enzyme is essential for processing viral polyproteins into functional proteins required for viral replication and transcription. By inhibiting Mpro, these compounds effectively halt the viral life cycle.
References
Comparative Cytotoxicity of Cisplatin in Normal vs. Cancer Cells: A Research Guide
An objective analysis of Cisplatin's differential effects on malignant and non-malignant cells, supported by experimental data.
This guide provides a comparative analysis of the cytotoxic effects of cisplatin, a widely used chemotherapeutic agent, on normal versus cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of cisplatin's therapeutic window and its underlying mechanisms of action.
Mechanism of Action
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone in the treatment of various cancers, including lung, ovarian, bladder, and testicular cancers.[1] Its primary mechanism of action involves entering the cell, where it becomes aquated and highly reactive.[2] It then forms covalent adducts with DNA, primarily binding to the N7 position of purine bases.[1][2] This binding creates intrastrand and interstrand cross-links in the DNA, which disrupts DNA replication and transcription.[1] The resulting DNA damage, if not repaired, triggers a cellular damage response that activates signaling pathways leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[2] While effective against rapidly dividing cancer cells, this mechanism also affects healthy dividing cells, leading to significant side effects.[3]
Quantitative Data: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of cisplatin in the human lung adenocarcinoma cell line (A549) compared to the normal human bronchial epithelial cell line (BEAS-2B). This comparison is crucial for evaluating the therapeutic index of the compound.
| Cell Line | Cell Type | Cisplatin IC50 (µM) after 72h | Reference |
| A549 | Human Lung Carcinoma | 6.59 | --INVALID-LINK--[4] |
| BEAS-2B | Normal Human Bronchial | 4.15 | --INVALID-LINK--[4] |
| A549 | Human Lung Carcinoma | 9.0 ± 1.6 | --INVALID-LINK--[1] |
| BEAS-2B | Normal Human Bronchial | 3.5 ± 0.6 | --INVALID-LINK--[1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.[3][5] The data indicates that, in these studies, the normal lung cell line (BEAS-2B) shows higher sensitivity to cisplatin than the A549 cancer cell line.
Visualizing the Process
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the standard workflow for determining cell viability and calculating the IC50 values using the MTT assay, a common colorimetric method.[4][6][7]
Signaling Pathway: Cisplatin-Induced Apoptosis
Cisplatin-induced DNA damage primarily activates the intrinsic (mitochondrial) apoptotic pathway, which is often mediated by the p53 tumor suppressor protein. The diagram below illustrates this key signaling cascade.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of a compound based on metabolic activity.[4][6][7][8]
1. Cell Seeding:
-
Harvest and count cells (e.g., A549 and BEAS-2B).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of cisplatin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different cisplatin concentrations. Include untreated wells (medium only) as a negative control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
3. MTT Reagent Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[6]
4. Solubilization and Measurement:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the cisplatin concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of cisplatin that results in a 50% reduction in cell viability.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of Kinase Inhibitors: Imatinib and its Analogs
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the pioneering kinase inhibitor, Imatinib, and its analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the key characteristics that influence the pharmacokinetic profiles of these important therapeutic agents. All quantitative data is supported by detailed experimental protocols for core ADME assays.
Comparative ADME Data
The following tables summarize the key ADME-related properties of Imatinib and selected analogs. These compounds, while often targeting similar pathways, exhibit distinct pharmacokinetic profiles crucial for their clinical efficacy and safety.
Table 1: Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Imatinib | 493.6 | Low to Moderate | 98 |
| Nilotinib | 529.5 | Low | ~30 |
| Dasatinib | 488.0 | High | 14-34 |
| PAPP1 | 510.6 | > Imatinib & Nilotinib | Predicted High |
Table 2: Distribution, Metabolism, and Toxicity Properties
| Compound | Plasma Protein Binding (%) | Volume of Distribution (Vd, L) | Metabolic Stability (t½ in HLM, min) | Cytotoxicity (IC₅₀, µM) |
| Imatinib | ~95 | 389 | > 60 | > 10 |
| Nilotinib | > 98 | 198-361 | > 60 | ~5 |
| Dasatinib | ~96 | 2505 | 49 | ~0.01 |
| PAPP1 | N/A | N/A | Favorable (Predicted) | N/A |
Data compiled from various sources. HLM: Human Liver Microsomes. N/A: Not Available. PAPP1 data is based on computational predictions.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the ADME properties of pharmaceutical compounds.
This assay is widely used to predict the intestinal absorption of orally administered drugs.[2] It utilizes the Caco-2 human colorectal adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ membrane inserts and cultured for 21-24 days to allow for the formation of a confluent, polarized monolayer.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Compound Incubation: The test compound (e.g., at a 10 µM concentration) is added to the apical (A) side of the monolayer, and fresh buffer is added to the basolateral (B) side.[3] For bi-directional assessment, a separate set of wells is dosed on the basolateral side.
-
Sampling: Aliquots are taken from the apical and basolateral compartments at specified time points (e.g., 0 and 120 minutes).[3]
-
Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[3]
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[4] It provides an estimate of a compound's metabolic clearance.[5][6]
Methodology:
-
Reagent Preparation: Human liver microsomes (HLM) are thawed on ice.[7] A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and the microsomal protein (e.g., 0.5 mg/mL).[8]
-
Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a solution of NADPH, an essential cofactor for CYP enzymes.[8]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.[4][7] An internal standard is often included in the stop solution for accurate quantification.
-
Sample Analysis: The samples are centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[4]
-
Data Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[4]
This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound (free) drug is generally available to exert its pharmacological effect.[9] Equilibrium dialysis is a common method for this assessment.[2][10]
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Loading: The test compound is added to plasma in one chamber, and a protein-free buffer (phosphate-buffered saline) is placed in the opposing chamber.
-
Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sample Collection: After incubation, aliquots are taken from both the plasma-containing chamber and the buffer-only chamber.
-
Concentration Analysis: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated using the concentrations from both chambers. The unbound fraction (fu) is the ratio of the free drug concentration to the total drug concentration.
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Methodology:
-
Cell Seeding: Cells (e.g., a cancer cell line) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13] The plate is then incubated for 1-4 hours at 37°C.[13]
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[14] A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve these crystals.[13][14]
-
Absorbance Measurement: The plate is shaken gently to ensure complete solubilization of the formazan. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically plotted as the percentage of cell viability versus compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the interplay of ADME factors.
Caption: Standard experimental workflow for in vitro ADME assessment.
Caption: Interrelationships between primary ADME properties and PK outcomes.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. scientistlive.com [scientistlive.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. mercell.com [mercell.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. google.com [google.com]
- 10. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Prudent Disposal of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: A Guide for Laboratory Professionals
This guidance is intended for researchers, scientists, and drug development professionals. It emphasizes adherence to institutional and regulatory standards for chemical waste management.
Hazard Assessment and Data Presentation
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a definitive quantitative hazard assessment is not possible. However, an evaluation of its structural components suggests potential hazards that necessitate careful handling and disposal. The presence of a nitrile group (-CN) indicates potential toxicity, as some nitrile compounds can release cyanide.[1][2][3] The trifluoromethyl (-CF3) group is often associated with metabolic stability and potential persistence in the environment. Furthermore, pyranopyrazole derivatives are known to exhibit a wide range of biological activities.[4][5][6][7]
Given these considerations, the compound must be treated as hazardous waste. The following table summarizes the assumed hazard characteristics based on its chemical structure.
| Parameter | Value | Source/Justification |
| Acute Toxicity (Oral) | Assumed to be toxic. | Presence of the nitrile functional group, which can metabolize to release cyanide.[1][2][3] |
| Aquatic Toxicity | Assumed to be harmful to aquatic life. | General precautionary principle for synthetic organic compounds with limited ecological data. |
| Persistence and Bioaccumulation | Potential for persistence. | The trifluoromethyl group can increase the environmental persistence of a molecule. |
| pH | Not Applicable (Solid) | The compound is a solid. Aqueous solutions should be tested for corrosivity. |
| Flashpoint | Not Determined | Treat as a flammable solid unless tested and confirmed otherwise. |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Collect waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition with a secure lid.[1]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile".
-
Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents.[2]
3. Satellite Accumulation Area (SAA):
-
Store the sealed hazardous waste container in a designated SAA within the laboratory.[1][2]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1]
4. Request for Waste Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary information about the waste to the disposal personnel.
5. Empty Container Disposal:
-
A container that held this chemical is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[8]
-
"Empty" containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, deface the original label on the container before disposal or recycling according to institutional guidelines.[8]
Logical Workflow for Disposal Decision
Caption: Disposal decision workflow for laboratory chemicals.
By following these conservative and systematic procedures, laboratory professionals can ensure the safe and compliant disposal of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, thereby minimizing risks to themselves and the environment.
References
- 1. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ir.unimas.my [ir.unimas.my]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: This document provides guidance based on the chemical structure and general knowledge of related compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located; therefore, it is imperative to handle this chemical with the utmost caution, assuming it may be hazardous.
I. Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against potential exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, dust, or aerosols of the compound. |
| Hand Protection | Nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as Viton®.[1] | Nitrile offers good resistance to a range of chemicals.[1] Always inspect gloves for defects before use and remove them correctly to avoid cross-contamination.[2] |
| Body Protection | A lab coat worn at all times in the laboratory.[3] Consider a chemically resistant apron for larger-scale work. | Protects skin and clothing from contamination. Lab coats should not be worn outside of the laboratory.[3] |
| Footwear | Closed-toe shoes with good grip and solid, flat soles.[3] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working with the compound as a powder where dust can be generated, or if heating the compound. Work in a fume hood. | Protects against inhalation of potentially harmful dust or vapors. Always work under a certified chemical fume hood. |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Read and understand this safety guide thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[2]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
III. Disposal Plan
Proper disposal of this chemical and its waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste materials contaminated with 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Labeling: The waste container must be clearly labeled with the chemical name and any known hazard classifications.
-
Disposal Method: Dispose of the chemical waste through a certified hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. The presence of a trifluoromethyl group may require specific disposal considerations due to the persistence of some fluorinated compounds.[4]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
IV. Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a minor spill, if trained to do so, wear appropriate PPE, contain the spill with absorbent material from a spill kit, and clean the area.[3] Collect the waste in a sealed container for hazardous waste disposal. For a major spill, evacuate the area, alert others, and contact your institution's environmental health and safety department. |
V. Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
